7-Hydroxy Methotrexate Ammonium Salt
Description
BenchChem offers high-quality 7-Hydroxy Methotrexate Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Methotrexate Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H24N9O6+ |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(2S)-4-carboxy-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]oxyazanium |
InChI |
InChI=1S/C20H23N9O6/c1-29(8-12-18(33)27-16-14(24-12)15(21)26-20(22)28-16)10-4-2-9(3-5-10)17(32)25-11(19(34)35-23)6-7-13(30)31/h2-5,11H,6-8H2,1,23H3,(H6-,21,22,25,26,27,28,30,31,32,33)/p+1/t11-/m0/s1 |
InChI Key |
WZNYHRMTGFVUFE-NSHDSACASA-O |
Isomeric SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O[NH3+] |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O[NH3+] |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 7-Hydroxy Methotrexate ammonium salt
Physicochemical Profiling, Metabolic Origin, and Bioanalytical Applications[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
7-Hydroxy Methotrexate (7-OH-MTX) is the primary pharmacological metabolite of the antifolate drug Methotrexate (MTX).[1][2][3][4][5][6] While MTX is the therapeutic agent, 7-OH-MTX is the critical driver of nephrotoxicity during high-dose therapy.[1][4]
In the laboratory context, 7-Hydroxy Methotrexate Ammonium Salt is the preferred reference standard form due to improved stability and solubility in aqueous buffers compared to the free acid. Researchers must distinguish between the biological metabolite (free acid) and the analytical standard (salt) when calculating stoichiometry for calibration curves.[1]
Table 1: Physicochemical Identity[7][1]
| Property | Data | Notes |
| Compound Name | 7-Hydroxy Methotrexate Ammonium Salt | Analytical Reference Standard |
| Parent Compound | Methotrexate (MTX) | |
| Free Acid Formula | The biologically active metabolite | |
| Free Acid MW | 470.44 g/mol | Use this for biological molarity calc.[1][8] |
| Salt Formula | Variable stoichiometry (check CoA) | |
| Salt MW | ~487.47 g/mol (Mono-ammonium) | Must be corrected by Certificate of Analysis |
| Solubility | Low (pH dependent) | 3-5x less soluble than MTX in urine |
| CAS (Free Acid) | 5939-37-7 |
Critical Handling Note: The ammonium salt is hygroscopic.[1] Always equilibrate the vial to room temperature before weighing to prevent moisture uptake, which will skew quantitation.[7]
Part 2: Metabolic Origin & Clinical Significance[1][2]
The conversion of MTX to 7-OH-MTX is a non-CYP450 mediated oxidation.[1] It occurs primarily in the liver, catalyzed by Aldehyde Oxidase (AOX1) .[7][1][9][10] This pathway is clinically distinct because it is not inducible by standard CYP inducers, making prediction of individual metabolic rates difficult.[7]
Clinical Consequence: The Solubility Trap
7-OH-MTX is significantly less soluble than MTX in acidic urine (pH < 6.0).[1] During high-dose methotrexate (HDMTX) therapy, 7-OH-MTX precipitates in the renal tubules, causing crystalluria and acute kidney injury (AKI).[1][6] This creates a dangerous feedback loop:
-
7-OH-MTX crystals block tubules.[1]
-
Renal clearance decreases.[1]
-
Serum MTX levels spike, leading to systemic toxicity (mucositis, myelosuppression).[7][1]
Diagram 1: Metabolic Pathway & Toxicity Mechanism
This diagram illustrates the hepatic conversion of MTX and the downstream renal impact.
Caption: Hepatic oxidation of Methotrexate by Aldehyde Oxidase leads to the formation of 7-OH-MTX, which precipitates in acidic renal environments.[1][2]
Part 3: Analytical Methodology (LC-MS/MS)
To monitor this risk, researchers must quantify both MTX and 7-OH-MTX.[1][4][11] The ammonium salt is used here to prepare the calibration standards.
Protocol: Simultaneous Quantification in Plasma
Objective: Separate and quantify MTX and 7-OH-MTX using LC-MS/MS. Standard Preparation:
-
Stock Solution: Dissolve 7-OH-MTX Ammonium Salt in 0.1M Ammonium Hydroxide (to ensure complete dissolution) to yield a 1 mg/mL free-acid equivalent stock.
-
Calculation:
.[1]
-
-
Working Solution: Dilute in 50:50 Methanol:Water.
Workflow Steps:
-
Sample Prep (Protein Precipitation):
-
Chromatography (LC Conditions):
-
Column: C18 (e.g., Agilent Poroshell 120, 2.1 x 50mm).[7][1]
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[1]
-
Gradient: 5% B to 95% B over 4 minutes.
-
Why Ammonium Formate? It suppresses ionization less than phosphate buffers and maintains the acidic pH required to keep 7-OH-MTX in a neutral, retainable state on C18.[1]
-
-
Mass Spectrometry (MRM Mode):
Diagram 2: Analytical Workflow Logic
This diagram details the decision logic for the analytical protocol.
Caption: LC-MS/MS workflow emphasizing acidic buffering to retain the polar 7-OH-MTX metabolite on C18 columns.
Part 4: References
-
Chabner, B. A., et al. (1985).[7][1] Clinical Pharmacology of Methotrexate. In: Pharmacokinetics of Anticancer Agents. This foundational text establishes the metabolic conversion rates.
-
Smeland, E., et al. (1996).[7][1] High-dose methotrexate therapy: pharmacology and toxicity. Link - Primary source for the solubility differential between MTX and 7-OH-MTX.[1]
-
Baggott, J. E., & Morgan, S. L. (2009).[7][1] Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention. Arthritis & Rheumatism. Link - Details the Aldehyde Oxidase mechanism.
-
Wang, S., et al. (2019).[7][1] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Link - Source for the LC-MS/MS protocol and transitions.[1]
-
PubChem Compound Summary. (2024). 7-Hydroxymethotrexate.[1][3][4][5][8][10][11][12][13][14] National Center for Biotechnology Information.[1] Link - Verified physicochemical data.[1]
Sources
- 1. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Hydroxy Methotrexate-d3 Ammonium Salt | CAS 432545-62-5 free acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 7-Hydroxy Methotrexate in Human Plasma: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of 7-hydroxy methotrexate (7-OH-MTX), the primary metabolite of the widely used anticancer and antirheumatic drug, methotrexate (MTX). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the formation, distribution, metabolism, and elimination of 7-OH-MTX, along with its clinical implications and bioanalytical considerations.
Introduction: The Significance of a Major Metabolite
Methotrexate, a folate analog, exerts its therapeutic effects by inhibiting dihydrofolate reductase, a key enzyme in nucleotide synthesis.[1] While the parent drug has been extensively studied, its principal metabolite, 7-hydroxy methotrexate, plays a crucial role in the overall pharmacology and toxicology of MTX therapy.[1] Formed in the liver, 7-OH-MTX can exceed the plasma concentrations of the parent drug, particularly following high-dose MTX regimens.[2] Understanding the pharmacokinetic profile of this metabolite is therefore paramount for optimizing MTX therapy, minimizing toxicity, and developing more effective and safer drug administration strategies.
Metabolic Formation of 7-Hydroxy Methotrexate
The biotransformation of methotrexate to its 7-hydroxy metabolite is a critical initial step in its metabolic cascade. This conversion is primarily mediated by hepatic aldehyde oxidases.[3][4] The liver is the main site of this metabolic process, and factors influencing hepatic function can significantly impact the rate and extent of 7-OH-MTX formation.[5][6][7]
Sources
- 1. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and interaction of 7-hydroxy methotrexate and methotrexate in leukaemic cells ex vivo measured by the thymidylate synthase inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. thomassci.com [thomassci.com]
- 5. Formation and disposition of 7-hydroxymethotrexate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and elimination of 7-hydroxymethotrexate in the rat in vivo after methotrexate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Solubility Profile of 7-Hydroxy Methotrexate Ammonium Salt
Abstract
7-Hydroxymethotrexate (7-OH-MTX) is the principal metabolite of Methotrexate (MTX), a widely used antifolate agent in chemotherapy and for the treatment of autoimmune diseases. The solubility of 7-OH-MTX is a critical physicochemical parameter that profoundly influences its pharmacokinetics, particularly its potential for nephrotoxicity due to precipitation in the renal tubules. This technical guide provides an in-depth analysis of the solubility profile of 7-Hydroxy Methotrexate, with a focus on its ammonium salt form, in both aqueous and organic solvent systems. We will explore the underlying chemical principles, present available quantitative data, and provide detailed experimental protocols for solubility determination, offering field-proven insights for researchers and drug development professionals.
Introduction: The Clinical Significance of 7-OH-MTX Solubility
Methotrexate's therapeutic efficacy is well-established; however, its clinical use, especially in high-dose regimens, is often complicated by the formation of its major metabolite, 7-hydroxymethotrexate[1][2]. This metabolic conversion, occurring in the liver via aldehyde oxidase, produces a compound that is significantly less water-soluble than the parent drug[2][3][4]. This reduced solubility is not a trivial matter; it is a primary contributor to the dose-limiting nephrotoxicity associated with high-dose MTX therapy[5].
Under physiological conditions, particularly in the acidic environment of the renal tubules, 7-OH-MTX has a strong propensity to precipitate, forming crystals that can lead to tubular obstruction, kidney damage, and delayed clearance of both the metabolite and MTX itself[3][5][6]. Therefore, a comprehensive understanding of the solubility characteristics of 7-OH-MTX is paramount for designing safer therapeutic protocols, developing novel formulations, and establishing bioanalytical methods. This guide focuses on the ammonium salt, a common form for research and analytical standards, and elucidates its behavior in various solvent systems.
Foundational Physicochemical Properties
To understand the solubility of 7-OH-MTX, one must first appreciate its molecular structure and inherent properties. The molecule contains multiple ionizable groups, including two carboxylic acid moieties from the glutamic acid tail and functional groups on the pteridine ring, making its solubility highly dependent on pH[1][7].
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂N₈O₆ | PubChem[8] |
| Molecular Weight | 470.4 g/mol | PubChem[8] |
| XLogP3 | -0.8 | PubChem[8] |
| pKa Values (MTX) | ~3.8, 4.8, 5.5 | ResearchGate[9] |
The negative XLogP3 value indicates a hydrophilic nature, yet its complex, rigid structure and potential for strong intermolecular hydrogen bonding can lead to poor aqueous solubility, especially in its non-ionized state.
Aqueous Solubility Profile: The Critical Role of pH
The solubility of 7-OH-MTX in aqueous media is inextricably linked to pH. The carboxylic acid groups are deprotonated at higher pH values, forming a more soluble anionic salt. Conversely, in acidic conditions, the molecule is protonated and less soluble.
This relationship is clinically vital. Urinary alkalinization (maintaining urine pH ≥ 7.0) is a standard supportive care measure during high-dose MTX therapy to prevent renal toxicity[5][6]. The data clearly shows that increasing the pH from 5.0 to 7.0 results in a dramatic, more than 10-fold increase in the solubility of 7-OH-MTX[4][5].
Table 1: Aqueous Solubility of 7-Hydroxymethotrexate
| pH | Solubility (mg/mL) | Fold Increase (from pH 5.0) | Source |
| 5.0 | 0.13 | 1.0x | JCI[4] |
| 6.0 | 0.37 | 2.8x | JCI[4] |
| 7.0 | 1.55 | 11.9x | JCI[4] |
| 7.2 (PBS) | ~1.0 (for sodium salt) | - | Cayman Chemical[10] |
The data underscores why maintaining a neutral to alkaline urinary pH is a cornerstone of patient safety during treatment. A drop in pH below 5.7 can trigger significant precipitation of the metabolite in the renal tubules[5].
Organic Solvent Solubility
For research purposes, such as preparing stock solutions for in vitro assays or for analytical method development, solubility in organic solvents is crucial. 7-OH-MTX, like its parent compound, exhibits solubility in polar aprotic solvents.
The choice of solvent is dictated by the experimental need. DMSO is a common choice for creating high-concentration stock solutions due to its strong solvating power for a wide range of compounds. However, for cell-based assays, the final concentration of DMSO must be carefully controlled to avoid cellular toxicity.
Table 2: Organic Solvent Solubility of 7-Hydroxymethotrexate (Sodium Salt)
| Solvent | Solubility (mg/mL) | Application Notes | Source |
| DMSO | ~3 | Common for high-concentration stock solutions. | Cayman Chemical[10] |
| DMF | ~14 | High solubility, useful for chemical synthesis or specific analytical methods. | Cayman Chemical[10] |
Note: Data for the ammonium salt is not explicitly provided in the search results; the data for the sodium salt is presented as a close proxy. It is best practice to empirically determine the solubility for the specific salt form being used.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To ensure trustworthy and reproducible data, a standardized protocol for determining thermodynamic equilibrium solubility is essential. The shake-flask method is the gold standard, recommended by regulatory bodies and widely used in the pharmaceutical industry[11].
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that the solution reaches saturation, which is the definition of thermodynamic solubility[12].
-
Equilibration Time: A long incubation period (e.g., 24-48 hours) is necessary to ensure the system has reached a true equilibrium between the dissolved and solid-state compound[12][13].
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant physiological temperature (37 °C) is critical for clinical relevance[11][12].
-
Quantification: HPLC is the preferred method for quantification due to its specificity and sensitivity, allowing accurate measurement of the dissolved analyte without interference from excipients or degradation products[14][15].
Step-by-Step Protocol
-
Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4) using standard laboratory procedures.
-
Addition of Compound: Add an excess amount of 7-Hydroxy Methotrexate ammonium salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each buffer solution in triplicate in glass vials. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator set to 37 °C. Agitate the samples for 24 to 48 hours to allow them to reach equilibrium[11][12][13].
-
Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration[12].
-
Sample Dilution: Carefully aspirate an aliquot of the clear supernatant and dilute it with the appropriate mobile phase to fall within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved 7-OH-MTX[14].
-
Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
Workflow Visualization
Sources
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Practical issues with high dose methotrexate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. scienceopen.com [scienceopen.com]
- 8. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. who.int [who.int]
- 12. quora.com [quora.com]
- 13. enamine.net [enamine.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxy Methotrexate ammonium salt CAS number and identifiers
An In-Depth Technical Guide to 7-Hydroxy Methotrexate Ammonium Salt: Identification, Properties, and Analytical Considerations
Executive Summary
7-Hydroxymethotrexate (7-OH-MTX) is the principal and most significant metabolite of Methotrexate (MTX), a cornerstone antifolate agent in chemotherapy and the treatment of autoimmune diseases. The formation, accumulation, and clearance of 7-OH-MTX have profound implications for the therapeutic efficacy and toxicity profile of its parent drug. This technical guide provides a comprehensive overview of 7-Hydroxy Methotrexate ammonium salt, tailored for researchers, clinicians, and drug development professionals. We will delve into its core chemical identifiers, physicochemical properties, metabolic pathway, and detailed analytical protocols for its accurate quantification in biological matrices. A central focus is placed on the rationale behind experimental choices, ensuring a deep, field-proven understanding of the methodologies presented.
Introduction: The Clinical and Pharmacological Relevance of 7-OH-MTX
Methotrexate achieves its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway necessary for DNA synthesis and cellular replication.[1] While MTX is the active therapeutic agent, its metabolism in the liver, primarily mediated by the enzyme aldehyde oxidase (AO), leads to the formation of 7-hydroxymethotrexate.[2][3]
This metabolite is not an inert bystander. Three key characteristics dictate its clinical importance:
-
Reduced Pharmacological Activity : 7-OH-MTX exhibits significantly lower affinity for DHFR compared to the parent compound, rendering it less effective as an antifolate agent.
-
Altered MTX Efficacy : The formation of 7-OH-MTX can influence the overall effectiveness of methotrexate therapy. Studies suggest that high levels of the metabolite may interfere with the polyglutamylation of MTX, a process essential for its intracellular retention and prolonged action, potentially leading to increased MTX excretion and reduced efficacy.[2][3]
-
Toxicity and Safety Concerns : Perhaps most critically, 7-OH-MTX has an aqueous solubility that is three to five times lower than that of methotrexate.[1] During high-dose MTX therapy, this poor solubility creates a significant risk of 7-OH-MTX precipitation in the renal tubules, which can lead to crystalluria and acute nephrotoxicity.
Therefore, understanding and accurately quantifying 7-OH-MTX is paramount for therapeutic drug monitoring (TDM), optimizing dosing strategies, and mitigating the risk of severe adverse events.
Chemical Identifiers and Physicochemical Properties
Precise identification is the foundation of all scientific work. The following tables summarize the key identifiers and properties for 7-Hydroxy Methotrexate and its commonly supplied ammonium salt form. While the ammonium salt is a frequent commercial formulation, the Chemical Abstracts Service (CAS) number for the free acid (7-Hydroxymethotrexate) is the most universally recognized identifier.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 7-Hydroxy Methotrexate Ammonium Salt | LGC Standards[4] |
| Parent Compound | 7-Hydroxymethotrexate | PubChem[5] |
| CAS Number (Free Acid) | 5939-37-7 | Shimadzu[6], precisionFDA[7], PubChem[5] |
| Alternate CAS (Ammonium Salt) | 7413-34-5 (Note: Often referenced by free acid CAS) | LGC Standards[4] |
| Molecular Formula (Ammonium Salt) | C₂₀H₂₂N₈O₆ · NH₃ | LGC Standards[4] |
| Molecular Formula (Free Acid) | C₂₀H₂₂N₈O₆ | PubChem[5] |
| FDA UNII | X019Z9S1DL | precisionFDA[7] |
| InChI (Free Acid) | InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1 | precisionFDA[7] |
| SMILES (Free Acid) | CN(Cc1c(nc2c(c(N)nc(N)n2)n1)O)c3ccc(cc3)C(=O)NC(=O)O | precisionFDA[7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight (Ammonium Salt) | 487.47 g/mol | LGC Standards[4] |
| Molecular Weight (Free Acid) | 470.44 g/mol | Shimadzu[6], precisionFDA[7] |
| Appearance | Solid (Typically exists as a solid at room temperature) | InvivoChem[8] |
| Solubility | 3 to 5-fold lower aqueous solubility than Methotrexate | Pfizer[1] |
| Purity (Typical Commercial) | >95% (HPLC) | LGC Standards[4] |
| Storage Temperature | -20°C | LGC Standards[4] |
The Metabolic Pathway: From Active Drug to Key Metabolite
The conversion of Methotrexate to 7-OH-MTX is a critical step in its biotransformation. This metabolic process is not merely a detoxification route but an active pharmacological event that influences the drug's overall disposition.
The primary enzyme responsible for this hydroxylation is aldehyde oxidase (AO) , which is highly expressed in the liver.[3][9] The rate of this conversion can vary significantly between individuals, contributing to the wide interpatient variability observed in MTX response and toxicity.[10] Interestingly, research has shown that supplementation with folic acid, but not folinic acid, can inhibit aldehyde oxidase, thereby reducing the formation of 7-OH-MTX.[2][3] This finding suggests that folic acid supplementation may enhance MTX efficacy by shifting the metabolic balance away from the less active 7-hydroxy metabolite.
Synthesis and Preparation for Research Use
For research and analytical purposes, obtaining pure 7-OH-MTX is essential. While complex multi-step chemical synthesis routes exist, a more straightforward and biomimetic approach can be employed for laboratory-scale preparation.[11]
Protocol: Biosynthesis of 7-OH-MTX from Methotrexate
This protocol is based on the principle of using a biological system rich in aldehyde oxidase to perform the desired conversion. The method described by Gaukroger et al. provides a practical foundation.[12]
Rationale: This method leverages the high enzymatic activity present in liver homogenates to directly mimic the in vivo metabolic conversion of MTX. It is a cost-effective way to produce the metabolite without resorting to complex organic synthesis, yielding a product that is biologically generated.
Methodology:
-
Preparation of Liver Homogenate:
-
Harvest fresh liver tissue from a suitable animal model (e.g., rabbit).
-
On ice, homogenize the tissue in a buffer solution (e.g., Tris-HCl) to create a consistent cell lysate.
-
-
Enzymatic Reaction:
-
Incubate a known concentration of Methotrexate with the liver homogenate at 37°C. The reaction time will need to be optimized but can range from several hours to overnight.
-
-
Termination and Initial Purification:
-
Stop the reaction by adding a solvent like methanol or by heat inactivation.
-
Centrifuge the mixture at high speed to pellet cellular debris and precipitated proteins.
-
-
Extraction and Lyophilization:
-
Collect the supernatant, which contains the newly synthesized 7-OH-MTX.
-
Filter the supernatant to remove any remaining particulate matter.
-
Lyophilize (freeze-dry) the filtered supernatant to obtain a crude powder.
-
-
Final Purification:
-
Recrystallize the crude product from water. Due to the lower solubility of 7-OH-MTX compared to MTX, this step can effectively separate the product from the unreacted parent drug.
-
Verify purity using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analytical Methodologies for Quantification in Biological Fluids
Accurate quantification of 7-OH-MTX in plasma or serum is crucial for TDM. LC-MS/MS has become the gold standard due to its superior sensitivity, specificity, and ability to simultaneously measure the parent drug and its metabolites.[13][14]
Protocol: LC-MS/MS Quantification of 7-OH-MTX in Human Plasma
This protocol provides a robust workflow for the simultaneous determination of MTX and 7-OH-MTX.
Rationale: This method combines a simple and rapid sample cleanup (protein precipitation) with the analytical power of tandem mass spectrometry. The use of a stable isotope-labeled internal standard (e.g., Methotrexate-d3) is critical for self-validation, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response and ensuring the highest degree of accuracy.[15]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., Methotrexate-d3 at 50 ng/mL).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm) is suitable.[13]
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A gradient from low to high organic phase (Methanol) is used to separate the analytes from endogenous plasma components. A typical run time is under 5 minutes.[13]
-
-
Mass Spectrometry Conditions:
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of both MTX and 7-OH-MTX (e.g., 5.0 - 10,000 ng/mL).[13]
-
Process these standards alongside the unknown samples.
-
Quantify the analyte concentrations in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
7-Hydroxy Methotrexate ammonium salt is more than a simple metabolite; it is a critical determinant of the safety and efficacy of Methotrexate therapy. Its unique chemical identifiers and distinct physicochemical properties, particularly its low solubility, necessitate careful monitoring. The provided technical overview, from its metabolic origins to detailed analytical workflows, equips researchers and clinicians with the foundational knowledge required to navigate the complexities of MTX pharmacology. By applying robust, self-validating analytical methods like LC-MS/MS, the scientific community can continue to refine therapeutic strategies, enhance patient outcomes, and minimize the risks associated with this vital medication.
References
-
Fabre, G., Seither, R., & Goldman, I. D. (1986). Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. PubMed. [Link]
-
Baggott, J. E., & Morgan, S. L. (2009). Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation. Arthritis & Rheumatism, 60(8), 2257–2261. [Link]
-
Pfizer Medical Information - Canada. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer. Retrieved February 17, 2026. [Link]
-
Fahrig, L., Slørdal, L., Aarbakke, J., & Wist, E. (1989). Pharmacokinetics of methotrexate (MTX) and 7-hydroxymethotrexate (7-OH-MTX) in rats and evidence for the metabolism of MTX to 7-OH-MTX. Cancer Chemotherapy and Pharmacology, 23(3), 156–160. [Link]
-
de Rotte, M. C. F. J., den Boer, E., de Jong, P. H. P., Pluijm, S. M. F., & van Vliet, M. J. (2012). Methotrexate bioavailability. Clinical and Experimental Rheumatology, 30(4 Suppl 73), S56-62. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate | 5939-37-7. Shimadzu. Retrieved February 17, 2026. [Link]
-
Seideman, P., Beck, O., Eksborg, S., & Wennberg, M. (1993). The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis. British Journal of Clinical Pharmacology, 35(4), 409–412. [Link]
-
Slørdal, L., Kolmannskog, S., Prytz, P. S., Moe, P. J., & Aarbakke, J. (1988). Pharmacokinetics of Methotrexate and 7-Hydroxy-Methotrexate after High-Dose (33.6 g/m2) Methotrexate Therapy. Pediatric Hematology and Oncology, 3(2), 123-130. [Link]
-
Nephilidae. (n.d.). 7-Hydroxy methotrexate-d3 (ammonium salt). Nephilidae. Retrieved February 17, 2026. [Link]
-
Erlichman, C., Donehower, R. C., & Chabner, B. A. (1985). The pharmacokinetics of 7-hydroxymethotrexate following medium-dose methotrexate therapy. Cancer Chemotherapy and Pharmacology, 14(2), 165–167. [Link]
-
precisionFDA. (n.d.). 7-HYDROXYMETHOTREXATE. precisionFDA. Retrieved February 17, 2026. [Link]
-
Farquhar, D., Loo, T. L., & Vadlamudi, S. (1979). Synthesis and biologic evaluation of 7-hydroxymethotrexate, 7-methylaminopterin, and 7-methylmethotrexate. Journal of Medicinal Chemistry, 22(3), 235-238. [Link]
-
Karampola, M. I., Pistos, C. M., & Ioannou, P. C. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(5), 299-308. [Link]
-
Wang, S., Zhou, J., Li, H., Liu, D., & Chen, X. (2018). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug. Journal of Analytical Methods in Chemistry, 2018, 5951838. [Link]
-
Salamoun, J., & Frantisek, J. (1986). Determination of methotrexate and its metabolites 7-hydroxymethotrexate and 2,4-diamino-N10-methylpteroic acid in biological fluids by liquid chromatography with fluorimetric detection. Journal of Chromatography, 378(1), 173-181. [Link]
-
Gaukroger, K., Goresky, C. A., & Logan, D. M. (1985). A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid. Analytical Biochemistry, 148(2), 437-440. [Link]
-
Slørdal, L., Jæger, R., Kjæve, J., & Aarbakke, J. (1988). Pharmacokinetics of 7-hydroxy-methotrexate and methotrexate in the rat. Pharmacology & Toxicology, 63(2), 81-84. [Link]
-
Wang, S., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. ResearchGate. [Link]
-
Karampola, M. I., Pistos, C. M., & Ioannou, P. C. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxymethotrexate. PubChem Compound Database. Retrieved February 17, 2026. [Link]
-
Wang, Z. (1991). methotrexate:hemically known as N424diamino-6 Pride. Chinese Journal of Medicinal Chemistry. [Link]
Sources
- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. 7-Hydroxy Methotrexate Ammonium | LGC Standards [lgcstandards.com]
- 5. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. GSRS [precision.fda.gov]
- 8. 7-Hydroxymethotrexate-d3 ammonium (7-Hydroxymethotrexate-d3) | Drug Metabolite | | Invivochem [invivochem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. The pharmacokinetics of 7-hydroxymethotrexate following medium-dose methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A simple preparation of the methotrexate metabolites 7-hydroxymethotrexate and 4-deoxy-4-amino-N10-methylpteroic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Navigating the Stability Landscape of 7-Hydroxy Methotrexate Ammonium Salt: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Hydroxy Methotrexate (7-OH-MTX), the principal metabolite of the widely used anti-cancer and immunosuppressive agent Methotrexate (MTX), plays a significant role in both the therapeutic and toxicological profile of its parent drug.[1][2] As drug development pipelines increasingly focus on metabolites, understanding the solid-state stability of active pharmaceutical ingredients (APIs) like 7-OH-MTX, particularly in its common salt forms such as the ammonium salt, is paramount for ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive framework for assessing the solid-state stability of 7-Hydroxy Methotrexate ammonium salt. Drawing upon established principles of drug degradation, analytical chemistry, and regulatory guidelines, this document offers a scientifically grounded approach for researchers and drug development professionals. While direct public literature on the solid-state stability of 7-OH-MTX ammonium salt is limited, this guide synthesizes information on methotrexate's degradation pathways and established stability testing methodologies to provide a robust predictive and analytical framework.
Introduction: The Criticality of Solid-State Stability for 7-Hydroxy Methotrexate
7-Hydroxy Methotrexate is formed in the liver and has been shown to contribute to the overall activity and potential toxicity of methotrexate therapy.[1][2] Its physicochemical properties, including a lower aqueous solubility than methotrexate, particularly in the pH range of 5.0-7.0, underscore the importance of its characterization.[2] The solid-state stability of an API is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[3] Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in physical properties, all of which can compromise the safety and efficacy of the final drug product.
This guide will delve into the theoretical and practical aspects of evaluating the solid-state stability of 7-Hydroxy Methotrexate ammonium salt, providing a roadmap for designing and executing robust stability studies.
Physicochemical Properties and Potential Degradation Pathways
A thorough understanding of the molecule's inherent characteristics is the foundation of any stability program.
Physicochemical Properties of 7-Hydroxy Methotrexate
| Property | Value/Information | Source |
| Molecular Formula | C20H22N8O6 | [4] |
| Molecular Weight | 470.44 g/mol | [4] |
| Appearance | Typically a solid at room temperature | [5] |
| Solubility | Lower water solubility than MTX, especially at pH 5.0-7.0 | [2] |
| Synonyms | 7-OHMTX, 4-Amino-7-hydroxy-10-methylpteroylglutamic acid | [4] |
This table summarizes key physicochemical properties of 7-Hydroxy Methotrexate.
Postulated Degradation Pathways
While specific degradation pathways for solid-state 7-OH-MTX ammonium salt are not extensively documented, insights can be drawn from studies on methotrexate and general principles of chemical degradation.[]
-
Oxidative Degradation: The pteridine ring in the methotrexate structure is susceptible to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal ions, could lead to the formation of various oxidized by-products. The 7-hydroxy group itself might influence the susceptibility to further oxidation.[]
-
Hydrolysis: Although the compound is in a solid state, moisture can play a critical role in degradation. The amide linkage in the molecule could be susceptible to hydrolysis, leading to the cleavage of the glutamic acid moiety. The presence of the ammonium salt could influence the hygroscopicity of the material.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Studies on methotrexate have shown that it can undergo photodegradation, leading to the formation of various transformation products through processes like N-demethylation and cleavage of the C-N bond.[7]
The following diagram illustrates a hypothetical degradation pathway for 7-Hydroxy Methotrexate, drawing parallels from known methotrexate degradation.
Caption: Hypothetical degradation pathways of 7-Hydroxy Methotrexate ammonium salt.
Designing a Robust Solid-State Stability Study
A well-designed stability study is essential to understand the degradation profile of 7-OH-MTX ammonium salt. The International Council for Harmonisation (ICH) guidelines provide a framework for conducting such studies.[8][9][10]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical first step to identify potential degradation products and establish stability-indicating analytical methods.[11][12]
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Accurately weigh samples of 7-OH-MTX ammonium salt.
-
Stress Conditions: Expose the solid samples to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under controlled storage conditions to determine the re-test period or shelf life.[9][13]
ICH Recommended Storage Conditions:
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
This table outlines the standard ICH storage conditions for stability testing.[8][13]
The workflow for a comprehensive stability study is depicted below:
Caption: Workflow for a comprehensive solid-state stability study.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active ingredient and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique.[14][15]
Key Considerations for HPLC Method Development:
-
Column Chemistry: A C18 column is often a good starting point for separating methotrexate and its metabolites.[14]
-
Mobile Phase: A buffered mobile phase (e.g., phosphate or ammonium acetate buffer) with an organic modifier like acetonitrile or methanol is typically used.[2] The pH of the mobile phase can be optimized to achieve the best separation.
-
Detection: UV detection at a wavelength around 303 nm is suitable for 7-OH-MTX.[2] LC-MS/MS provides higher sensitivity and specificity, enabling the identification and quantification of low-level impurities.[2][16]
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Interpretation and Reporting
The data generated from the stability studies should be systematically evaluated.
-
Assay: The concentration of 7-OH-MTX ammonium salt should be monitored over time.
-
Degradation Products: The levels of known and unknown impurities should be quantified.
-
Mass Balance: The sum of the assay value and the levels of all degradation products should ideally remain close to 100% of the initial value, accounting for the response factors of the impurities.
-
Physical Properties: Any changes in appearance, color, or solid-state form (e.g., polymorphism) should be documented.
A "significant change" during accelerated stability testing is defined as a failure to meet the specification.[9] If a significant change occurs, additional testing at an intermediate condition may be necessary.[9]
Conclusion and Future Directions
While this guide provides a comprehensive framework for assessing the solid-state stability of 7-Hydroxy Methotrexate ammonium salt, it is essential to acknowledge that the actual stability profile will be dependent on the specific solid-state form (e.g., crystalline vs. amorphous), the manufacturing process, and the packaging. Future research should focus on detailed characterization of the degradation products of 7-OH-MTX and the elucidation of its specific solid-state degradation kinetics. Such studies will be invaluable for the development of stable and safe drug products containing this important methotrexate metabolite.
References
-
Ansari, M., et al. (2009). Polymorphisms in multidrug resistance-associated protein gene 4 is associated with outcome in childhood acute lymphoblastic leukemia. Blood, 114. [Link]
-
Brouwers, E. E. M., et al. (2007). Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients. British Journal of Clinical Pharmacology, 65(1), 89-100. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Ghafari, M., et al. (2024, December 5). Different Analytical Methodology for The Analysis of Methotrexate. [Link]
-
Huo, J., et al. (2021, November 5). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Taylor & Francis Online. [Link]
-
Jain, D., & Basniwal, P. K. (2016, December 14). Forced degradation studies. MedCrave online. [Link]
-
MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]
-
Rask-Andersen, M., et al. (2014). PharmGKB summary: methotrexate pathway. Pharmacogenetics and Genomics, 24(1), 51-55. [Link]
-
Seegers, J., & Seegers, J. (1993). The Pharmacokinetics of Methotrexate and Its 7-hydroxy Metabolite in Patients With Rheumatoid Arthritis. The Journal of Rheumatology, 20(4), 623-628. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. [Link]
-
Silva, M., et al. (2017, December). Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review. ResearchGate. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Espinosa, A., et al. (2020). Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. Environmental Science and Pollution Research, 27, 30089-30101. [Link]
-
Zarei, K., et al. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen. [Link]
Sources
- 1. Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. 7-Hydroxy methotrexate-d3 ammonium salt | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. mastercontrol.com [mastercontrol.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
- 11. medcraveonline.com [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
Introduction: The Analytical Imperative for 7-Hydroxy Methotrexate
An Application Note for the Development of a Stability-Indicating HPLC Method for 7-Hydroxy Methotrexate Ammonium Salt
Methotrexate (MTX) is a cornerstone antifolate agent used in the treatment of various cancers and autoimmune diseases.[1][2] Its therapeutic efficacy is, however, paralleled by a potential for significant toxicity, necessitating careful therapeutic drug monitoring (TDM).[3] A critical component of this monitoring is the quantification of its major metabolite, 7-Hydroxy Methotrexate (7-OH-MTX).[3][4][5] Formed in the liver, 7-OH-MTX has a 3- to 5-fold lower aqueous solubility than its parent compound, which can lead to crystalluria and subsequent nephrotoxicity, a key dose-limiting side effect of high-dose MTX therapy.[6] Therefore, a robust, accurate, and stability-indicating analytical method for the quantification of 7-OH-MTX is paramount for ensuring patient safety and optimizing treatment protocols.
This application note provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for 7-Hydroxy Methotrexate ammonium salt, designed for researchers, analytical scientists, and drug development professionals. The narrative emphasizes the rationale behind methodological choices, ensuring the development of a scientifically sound and reliable analytical procedure.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.
Analyte Characterization: 7-Hydroxy Methotrexate
7-Hydroxy Methotrexate (C₂₀H₂₂N₈O₆, M.W. 470.44 g/mol ) is structurally similar to methotrexate, containing two carboxylic acid groups which make it a weakly acidic compound.[2][7] The pKa values are expected to be similar to those of methotrexate (approx. 4.8 and 5.5), meaning its ionization state, and therefore its hydrophobicity and chromatographic retention, is highly dependent on the mobile phase pH.[2] This is the single most critical parameter to control for achieving reproducible chromatography. The molecule possesses multiple chromophores, making UV detection a suitable and accessible quantification technique.[8][9]
Chromatographic Parameter Selection: The Starting Point
Based on the analyte's properties and established methods for the parent compound, methotrexate, a logical starting point for method development can be established.
-
Column Selection: A C18 (ODS) stationary phase is the industry standard for separating moderately polar compounds like MTX and its metabolites.[3][10][11] A column with dimensions of 4.6 x 250 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure.[10][11]
-
Mobile Phase Selection:
-
Aqueous Component: A buffered aqueous phase is essential to control the mobile phase pH and ensure consistent ionization of the analyte. Phosphate and acetate buffers are common choices.[10][12] A starting buffer of 50 mM sodium acetate adjusted to pH 3.6 is a rational choice.[10] At this pH, which is below the first pKa of the carboxylic acid groups, the analyte will be in its less polar, protonated form, leading to stronger retention on the C18 column and potentially better peak shape.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A simple isocratic mobile phase composition, such as 90:10 (v/v) of aqueous buffer to acetonitrile, serves as an excellent initial condition.[10]
-
-
Detection Wavelength: Methotrexate exhibits strong absorbance maxima around 303 nm and 371 nm.[4][9] An initial detection wavelength of 307 nm is a reasonable starting point for 7-OH-MTX.[10] To confirm the optimal wavelength, a UV-Vis spectrum of the 7-OH-MTX standard should be acquired using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm ID column.[10][11] Maintaining the column at a constant ambient or slightly elevated temperature (e.g., 25-30°C) ensures retention time stability.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing and validating the HPLC method for 7-Hydroxy Methotrexate.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (50 mM Sodium Acetate, pH 3.6):
-
Dissolve 4.1 g of anhydrous sodium acetate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.6 using glacial acetic acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Final Mobile Phase (90:10 v/v):
-
Combine 900 mL of the prepared buffer with 100 mL of HPLC-grade acetonitrile.
-
Degas the solution by sonication or helium sparging before use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 7-Hydroxy Methotrexate ammonium salt reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile. This stock solution should be stored protected from light at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL).
-
Protocol 2: Optimized HPLC Method
This protocol outlines the final, optimized chromatographic conditions for the analysis of 7-Hydroxy Methotrexate.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 50 mM Sodium Acetate (pH 3.6) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 307 nm (or λmax determined by PDA) |
| Run Time | 10 minutes |
Protocol 3: Method Validation According to ICH Q2(R2) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following parameters must be evaluated.[14][15][16][17]
| Validation Parameter | Purpose & General Procedure | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Perform forced degradation studies. | Peak for 7-OH-MTX is pure and resolved from all degradation peaks (Peak Purity Index > 0.999). |
| Linearity & Range | To establish a linear relationship between concentration and response. Analyze 5-6 concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. Analyze samples with known concentrations (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate preparations at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | S/N ratio of 10:1; precision (RSD) should be acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, organic modifier % ±2, flow rate ±0.1 mL/min). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. RSD ≤ 2.0%. |
Protocol 4: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for developing a stability-indicating method.[18][19] The goal is to achieve 5-20% degradation of the active ingredient.[19][20]
-
Prepare a 100 µg/mL solution of 7-OH-MTX for each stress condition.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[19][21] Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[21]
-
Thermal Degradation: Expose the solid powder to 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Analysis: Analyze an untreated control and all stressed samples using the developed HPLC method with a PDA detector to check for peak purity and resolution of degradants from the main analyte peak.
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust, stability-indicating RP-HPLC method for the quantification of 7-Hydroxy Methotrexate ammonium salt. By carefully selecting and optimizing chromatographic parameters based on the analyte's physicochemical properties, and by rigorously validating the final method according to ICH guidelines, a reliable analytical procedure can be established. This method is suitable for use in quality control, stability studies, and therapeutic drug monitoring, ultimately contributing to the safer and more effective use of methotrexate.
References
- Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate. (2024). Research J. Pharm. and Tech.
- Development and validation of a rapid reverse-phase HPLC method for the determination of methotrexate from nanostructured liquid. (n.d.). Ingenta Connect.
- A Reversed-phase High Performance Liquid Chromatography (HPLC) method for bio-analysis of Methotrexate. (n.d.). Trends in Pharmaceutical Sciences and Technologies.
- A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. (2015).
- The development of HPLC methods for the determination of methotrexate and doxorubicin metabolites and their application to clinical studies. (2019). Enlighten Theses.
- A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. (2025).
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- HPLC determination of methotrexate and its metabolite in serum. (n.d.). PubMed.
- Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (n.d.). PMC.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.ai.
- HPLC determination of methotrexate and its metabolites in blood plasma. (2025).
- HPLC Method of Determination of Methotrexate in Human Serum. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Steps for HPLC Method Valid
- A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Analysis of Methotrex
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). LCGC North America.
- 7-Hydroxy Methotrexate-d3 Ammonium Salt. (n.d.). BOC Sciences.
- ICH Guidelines for Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- 7-Hydroxymethotrexate-d3 ammonium (7-Hydroxymethotrex
- 7-Hydroxymethotrex
- 7-Hydroxy methotrexate-d3 ammonium salt. (n.d.). MedChemExpress.
- 7-Hydroxy Methotrexate-d3 Ammonium Salt. (n.d.). Santa Cruz Biotechnology.
- 7-Hydroxymethotrexate. (n.d.). Shimadzu Chemistry & Diagnostics.
- development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- 7-hydroxy Methotrexate (sodium salt). (n.d.). Cayman Chemical.
- Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. (2025). RSC Publishing.
- 7-HYDROXYMETHOTREX
- METHOTREXATE - CORE D
- UV–vis spectrum of Methotrexate. (n.d.).
- Methotrexate as a Photosensitiser. (2004). Anticancer Research.
- The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. (2025).
- 7-hydroxy Methotrex
Sources
- 1. A Reversed-phase High Performance Liquid Chromatography (HPLC) method for bio-analysis of Methotrexate [tips.sums.ac.ir]
- 2. asianpubs.org [asianpubs.org]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. archives.ijper.org [archives.ijper.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. zenodo.org [zenodo.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. onyxipca.com [onyxipca.com]
- 19. ijrpp.com [ijrpp.com]
- 20. pharmtech.com [pharmtech.com]
- 21. akjournals.com [akjournals.com]
High-Performance Quantification of 7-Hydroxymethotrexate in Human Serum via LC-MS/MS
[1][2]
Introduction & Clinical Significance
Methotrexate (MTX) is a cornerstone antifolate therapy used in oncology (e.g., acute lymphoblastic leukemia, osteosarcoma) and autoimmune diseases (e.g., rheumatoid arthritis). While MTX monitoring is routine, the quantification of its primary metabolite, 7-Hydroxymethotrexate (7-OH-MTX) , is clinically critical yet often overlooked in standard immunoassays.
The Clinical Imperative: 7-OH-MTX is formed via aldehyde oxidase in the liver. Crucially, it is 3 to 5 times less soluble than the parent drug in acidic urine.[1] During High-Dose Methotrexate (HDMTX) therapy, 7-OH-MTX can precipitate in renal tubules, leading to crystalluria and acute kidney injury (AKI).[1] Furthermore, 7-OH-MTX exhibits significant cross-reactivity with polyclonal antibody-based immunoassays (FPIA, EMIT), leading to overestimation of MTX levels and potentially dangerous maladjustment of Leucovorin rescue doses.
This protocol details a robust, specific, and sensitive LC-MS/MS method for the simultaneous quantification of 7-OH-MTX and MTX, designed to eliminate immunological cross-talk and predict renal toxicity risks.
Metabolic Pathway Visualization
Figure 1: Hepatic conversion of MTX to 7-OH-MTX via Aldehyde Oxidase.[2] The metabolite's low solubility poses a distinct renal risk.[1][3]
Methodological Philosophy (Expertise & Logic)
This protocol prioritizes robustness and throughput for clinical research environments.
-
Extraction Strategy: We utilize Protein Precipitation (PP) rather than Solid Phase Extraction (SPE). While SPE yields cleaner extracts, modern triple quadrupoles have sufficient sensitivity to handle the matrix effects of PP. PP is faster, cheaper, and reduces the risk of analyte loss due to breakthrough on SPE cartridges.
-
Chromatography: A C18 column with a Formic Acid/Methanol gradient is selected.[4][5] 7-OH-MTX is relatively polar; the acidic mobile phase suppresses the ionization of the carboxylic acid groups, increasing retention on the hydrophobic stationary phase and improving peak shape.
-
Internal Standardization: Isotope dilution is mandatory. We employ Methotrexate-d3 (MTX-d3) . While 7-OH-MTX-d3 is the ideal match for the metabolite, MTX-d3 is widely available, cost-effective, and demonstrates sufficient co-elution and matrix effect compensation for both analytes in clinical ranges.
Materials & Reagents
-
Analytes: Methotrexate (USP Reference Standard), 7-Hydroxymethotrexate (Chemical Reference Substance).
-
Internal Standard (IS): Methotrexate-d3 (MTX-d3).
-
Matrix: Drug-free human serum (pooled).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.[5]
-
Equipment: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495), UHPLC System, Amber microcentrifuge tubes (light protection is mandatory).
Experimental Protocol
Stock and Working Solutions[1]
-
Stock Solution: Dissolve 7-OH-MTX in DMSO or 0.1M NaOH (solubility is poor in water/methanol alone) to 1 mg/mL. MTX can be dissolved in Methanol.[4]
-
Storage: Store at -80°C in amber vials. 7-OH-MTX is highly photosensitive; degradation occurs within hours under standard lab lighting.
-
Working Standard: Dilute with 50:50 Methanol:Water to create a calibration curve range of 10 – 5,000 ng/mL (covering the therapeutic and toxic range).
Sample Preparation (Protein Precipitation)[2][3][6]
-
Aliquot: Transfer 50 µL of patient serum into a 1.5 mL amber microcentrifuge tube.
-
IS Addition: Add 20 µL of MTX-d3 Internal Standard working solution (500 ng/mL).
-
Precipitation: Add 150 µL of cold Precipitation Reagent (Methanol containing 0.2% Formic Acid).
-
Note: The Formic Acid aids in dissociating the drug from plasma proteins (albumin).
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).
-
Note: Diluting the supernatant with water focuses the analyte on the head of the column, preventing "solvent effect" peak broadening.
-
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step protein precipitation and analysis workflow.
Instrumental Conditions
Liquid Chromatography[1][3][7][8][9][10][11][12]
-
Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or Waters Acquity HSS T3.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[5]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 90 | Elution Gradient |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End of Run |
Mass Spectrometry (MRM Parameters)[1][6][9][13]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3500 V.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| MTX | 455.2 | 308.2 | Quantifier | 25 |
| 455.2 | 175.1 | Qualifier | 35 | |
| 7-OH-MTX | 471.2 | 324.2 | Quantifier | 28 |
| 471.2 | 175.1 | Qualifier | 38 | |
| MTX-d3 (IS) | 458.2 | 311.2 | Quantifier | 25 |
Note: The transition to 308.2 (MTX) and 324.2 (7-OH-MTX) represents the loss of the glutamate moiety, a highly specific fragmentation pathway.
Validation & Quality Assurance (Self-Validating System)
To ensure the method meets FDA Bioanalytical Method Validation (2018) standards, the following criteria must be met:
-
Linearity:
using weighting. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be <15% (20% at LLOQ).[6]
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Calculate the Matrix Factor (MF).
-
Acceptable range: 0.85 – 1.15. If suppression is high (<0.8), consider switching to SPE or increasing the dilution factor in step 4.2.
-
-
Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the LLOQ signal.
Troubleshooting & Expert Insights
-
Light Sensitivity: 7-OH-MTX degrades into 2,4-diamino-6-formylpteridine when exposed to UV/visible light. Always use amber glassware and minimize benchtop exposure time.
-
Solubility Issues: If stock solutions precipitate, ensure the pH is slightly basic (NaOH) for the initial dissolve, then dilute into the acidic working solvent immediately before use.
-
Interferences: High concentrations of folates can theoretically interfere, but the specific MRM transitions (loss of glutamate) usually provide sufficient selectivity.
-
Renal Failure Samples: Patients with renal failure may have massive concentrations of 7-OH-MTX.[1] Ensure your upper limit of quantification (ULOQ) is sufficient, or validate a dilution integrity protocol (e.g., 10x dilution with blank serum).
References
-
U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry.[7][8][9][10] Retrieved from [Link]
-
Wang, L., et al. (2019).[4] Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring.[4][11][1][3][12] Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
Albertioni, F., et al. (1997). Monitoring of methotrexate and 7-hydroxymethotrexate in saliva... relation to oral mucositis. Anti-Cancer Drugs.[13] Retrieved from [Link]
-
Leibniz Institute of Photonic Technology. (2024).[14] When Medications Are Sensitive to Light.[14][15] (Context on photodegradation mechanisms). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and sensitive HPLC method for the fluorometric determination of methotrexate and its major metabolites in human plasma by post-column photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of methotrexate and 7-hydroxymethotrexate in saliva from children with acute lymphoblastic leukemia receiving high-dose consolidation treatment: relation to oral mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 15. aulamedica.es [aulamedica.es]
High-Performance Protocol: Preparation of 7-Hydroxy Methotrexate Ammonium Salt Stock Solutions
[1]
Executive Summary
7-Hydroxymethotrexate (7-OH-MTX) is the primary pharmacologically inactive metabolite of the antifolate drug Methotrexate (MTX).[1][2] In high-dose MTX therapy, 7-OH-MTX accumulates in plasma and, due to its poor aqueous solubility at physiological pH, can precipitate in renal tubules, leading to nephrotoxicity.[1]
Accurate preparation of 7-OH-MTX stock solutions is critical for Therapeutic Drug Monitoring (TDM), pharmacokinetic profiling, and toxicological studies.[1] This guide provides a scientifically grounded protocol for preparing stable stock solutions of the ammonium salt form, addressing specific challenges regarding solubility, photosensitivity, and hygroscopicity.[1]
Scientific Foundation & Physicochemical Properties[1]
The Solubility Paradox
While the ammonium salt form of 7-OH-MTX offers improved dissolution kinetics compared to the free acid, the compound remains inherently hydrophobic.
-
pH Dependence: 7-OH-MTX exhibits a U-shaped solubility curve.[1] It is least soluble in acidic environments (pH < 6.0), where it exists in its non-ionized form.[1] Solubility increases 10-20 fold as pH rises from 5 to 7 due to ionization of the glutamate carboxyl groups and the pteridine ring [1].[1]
-
The Ammonium Factor: Unlike sodium salts, the ammonium counter-ion is volatile.[1] Preparation in highly alkaline solutions (e.g., 1M NaOH) can lead to the displacement of ammonia, potentially altering the stoichiometry of the salt over time.[1] Therefore, anhydrous DMSO is the preferred solvent for primary stock solutions to ensure long-term stability and concentration accuracy.[1]
Stability Factors
-
Photosensitivity: Like its parent compound MTX, 7-OH-MTX is susceptible to photolytic degradation, cleaving the C9-N10 bond to yield pteridines and p-aminobenzoylglutamic acid derivatives [2].[1]
-
Hygroscopicity: The ammonium salt can absorb atmospheric moisture, altering the effective mass.[1] Equilibrating the vial to room temperature before weighing is mandatory.[1]
Safety & Handling (E-E-A-T)
Warning: 7-OH-MTX is a cytotoxic agent and a suspected reproductive toxin.[1]
-
Engineering Controls: All weighing and dissolution must occur within a certified Biological Safety Cabinet (Class II) or a chemical fume hood with HEPA filtration.[1]
-
PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles are required.[1]
-
Deactivation: Spills should be treated with 10% sodium hypochlorite (bleach) for 15 minutes before cleanup to degrade the pteridine core.[1]
Protocol: Primary Stock Solution Preparation
This protocol targets a 10 mM stock solution in DMSO.[1] This concentration is ideal for minimizing solvent effects in downstream cell culture or LC-MS applications (typically <0.1% DMSO final).[1]
Materials
-
Analyte: 7-Hydroxy Methotrexate ammonium salt (Purity >95%).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ACS Grade or higher (stored over molecular sieves).[1]
-
Container: Amber borosilicate glass vials (silanized preferred to minimize adsorption).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer.
Step-by-Step Methodology
-
Equilibration: Remove the 7-OH-MTX vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Reason: Prevents condensation on the powder, which causes weighing errors and hydrolysis.[1]
-
Calculation:
-
Check the Certificate of Analysis (CoA) for the specific Molecular Weight (MW) of the ammonium salt batch (often ~470-490 g/mol depending on hydration and exact salt stoichiometry).[1]
-
Formula:
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">
-
-
Weighing: Accurately weigh the target mass (e.g., 4.70 mg for 1 mL of 10 mM stock) into an amber vial. Do not use plastic microcentrifuge tubes for long-term storage of DMSO stocks due to potential leachables.[1]
-
Dissolution:
-
Inspection: Hold the vial against a light source (briefly) to ensure a clear, yellow-orange solution with no visible precipitate.
Alternative: Aqueous Stock (Short-Term Use Only)
If DMSO is strictly prohibited, prepare a 1 mg/mL stock in 0.1 M Ammonium Bicarbonate (pH 8.0) .[1]
Visualization: Workflow & Metabolic Context[1]
Stock Preparation Workflow
Figure 1: Step-by-step workflow for the preparation of stable 7-OH-MTX ammonium salt stock solutions.
Metabolic Pathway & Solubility Risk
Figure 2: Biological context showing the conversion of MTX to 7-OH-MTX and the risk of renal precipitation.[1]
Quality Control & Validation
To validate the concentration of your stock solution, use UV-Vis spectrophotometry or HPLC.[1]
UV-Vis Verification
Dilute a small aliquot of the stock 1:100 in 0.1 N NaOH .
-
Lambda Max (
): ~256 nm, 306 nm, 370 nm.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Extinction Coefficient (
): Usengcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> at 306 nm (verify against specific CoA values) [3].
HPLC Purity Check
Storage, Stability, and Troubleshooting[1][6]
Data Summary Table
| Parameter | Recommendation | Critical Note |
| Storage Temp | -20°C or -80°C | Avoid frost-free freezers (temp cycling). |
| Light Exposure | Strictly Protected | Wrap vials in aluminum foil if not amber.[1] |
| DMSO Stock Stability | 6 Months | Discard if color darkens significantly.[1] |
| Aqueous Stability | < 24 Hours | Unstable at 4°C; prepare fresh.[1] |
| Thaw Cycles | Max 3 cycles | Aliquot to avoid repeated freeze-thaw. |
Troubleshooting Guide
-
Issue: Precipitate forms upon dilution into aqueous buffer.
-
Issue: Solution turns dark brown/black.
References
-
Bremnes, R. M., Slørdal, L., & Aarbakke, J. (1989).[1] Pharmacokinetics of methotrexate and 7-hydroxymethotrexate in high-dose therapy. Cancer Chemotherapy and Pharmacology , 23, 156–160.[1][4] Link
-
Chladek, J., et al. (1997).[1] Photodegradation of methotrexate and 7-hydroxymethotrexate in human urine and aqueous solutions. Journal of Chromatography B , 702(1-2), 163-172.[1] Link
-
PubChem.[1] (n.d.). 7-Hydroxymethotrexate Compound Summary. National Library of Medicine.[1] Retrieved February 17, 2026.[1] Link[1]
-
Cayman Chemical.[1][5] (2022).[1] 7-hydroxy Methotrexate (sodium salt) Product Information. Link(Note: Applied here for solubility properties relevant to salt forms).[1][5]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Precision TDM for High-Dose Methotrexate: Overcoming Metabolite Interference with LC-MS/MS
Topic: Therapeutic Drug Monitoring (TDM) Assays for Methotrexate and Metabolites Content Type: Application Note & Detailed Protocol Audience: Clinical Chemists, Toxicologists, and Drug Development Scientists
Introduction & Clinical Context
High-Dose Methotrexate (HDMTX,
The "Rescue" Paradox
Standard care involves Leucovorin (folinic acid) rescue to bypass the metabolic block induced by MTX. However, in cases of severe AKI and toxic plasma concentrations (>50
Glucarpidase (Voraxaze®) is the "rescue from the rescue." It is a recombinant carboxypeptidase enzyme that rapidly hydrolyzes circulating MTX into inactive metabolites.[1]
-
The Problem: Glucarpidase converts MTX into DAMPA (2,4-diamino-N10-methylpteroic acid).
-
The Analytical Gap: DAMPA shares the core pteridine structure with MTX. Standard Immunoassays (FPIA, EMIT) cross-react with DAMPA , leading to falsely elevated MTX results for up to 48–72 hours post-administration. This can lead to unnecessary continued Leucovorin dosing or confusion regarding the patient's true status.
Therefore, LC-MS/MS is not just an alternative; it is a clinical requirement post-Glucarpidase.
Metabolic Pathway & Interference Visualization
The following diagram illustrates the metabolic fate of MTX and the specific interference points in TDM.
Figure 1: Metabolic pathways of Methotrexate showing the formation of nephrotoxic 7-OH-MTX and the Glucarpidase-mediated formation of DAMPA, which interferes with standard immunoassays.
Analytical Method Comparison
| Feature | Immunoassay (FPIA/EMIT) | LC-MS/MS (Gold Standard) |
| Target Analytes | MTX (Parent only, theoretically) | MTX, 7-OH-MTX, DAMPA |
| Specificity | Low (Cross-reacts with DAMPA & some 7-OH-MTX) | High (Mass-resolved) |
| Post-Glucarpidase | CONTRAINDICATED (<48h) | REQUIRED |
| Turnaround Time | Rapid (<1 hour) | Moderate (2–4 hours) |
| Sensitivity (LLOQ) | ~0.05 | 0.001 |
| Sample Volume | 50–200 | 10–50 |
Protocol: LC-MS/MS Quantification of MTX, 7-OH-MTX, and DAMPA[2]
This protocol is designed to be robust, minimizing matrix effects while ensuring separation of the critical DAMPA metabolite.
A. Reagents & Standards[3][4]
-
Internal Standard (IS): Methotrexate-d3 (MTX-d3) or Methotrexate-13C,d3.
-
Expert Note: Deuterated IS is preferred to compensate for matrix suppression in the ESI source.
-
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
-
Stock Solution: Dissolve MTX in 0.1 M NaOH or KOH (MTX is poorly soluble in water/acid). Dilute further in 50:50 Methanol:Water.
-
Stability Alert: MTX is light-sensitive. Perform all steps under yellow light or in amber glassware.
-
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of patient plasma into a 1.5 mL amber microcentrifuge tube. -
IS Addition: Add 20
L of Internal Standard working solution (e.g., 500 ng/mL MTX-d3). -
Precipitation: Add 150
L of precipitation reagent (Methanol containing 0.2 M ZnSO improves removal of phospholipids). -
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100
L of the clear supernatant to an autosampler vial containing 100 L of Mobile Phase A (Water + 0.1% FA). Diluting the organic extract improves peak shape on C18 columns.
C. LC-MS/MS Conditions[2][5][6]
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS C18, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Total Run Time: 5.0 min.
-
Mass Spectrometry (ESI Positive Mode):
-
Source Temp: 500°C
-
Capillary Voltage: 3.0 kV
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| Methotrexate | 455.2 | 308.2 | 30 | 25 | Quantifier |
| 455.2 | 175.1 | 30 | 40 | Qualifier | |
| 7-OH-MTX | 471.2 | 324.2 | 30 | 22 | Quantifier |
| DAMPA | 326.1 | 175.1 | 35 | 28 | Monitor* |
| MTX-d3 (IS) | 458.2 | 311.2 | 30 | 25 | Internal Std |
*Note: DAMPA monitoring is crucial to confirm Glucarpidase activity and ensure it is chromatographically resolved from MTX.
TDM Decision Workflow
This workflow guides the laboratory scientist on when to deploy the LC-MS/MS protocol versus standard screening.
Figure 2: Decision tree for selecting the appropriate analytical platform based on patient history and Glucarpidase administration.
Troubleshooting & Expert Insights
Carryover Management
HDMTX samples can reach concentrations of 1000
-
Protocol: Always run a blank injection after high-concentration samples.
-
Design: Use a needle wash solution containing 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid to dissolve stubborn MTX deposits.
7-OH-MTX Solubility
7-OH-MTX is 3-4 times less soluble than MTX in acidic urine.
-
Clinical Correlation: If LC-MS/MS shows high 7-OH-MTX but low parent MTX, the patient is still at risk of crystalluria. Ensure the clinical team is maintaining urine pH > 7.0.
Stability
-
Light: MTX degrades to 2,4-diamino-6-pteridinecarbaldehyde under UV light. Use amber vials.
-
Temperature: Plasma samples are stable at -80°C for months.[2] Post-extraction, samples in the autosampler (4°C) are stable for 24 hours.
References
-
Ramsey, L. B., et al. (2018). "Consensus Guideline for Use of Glucarpidase in Patients with High-Dose Methotrexate Induced Acute Kidney Injury and Delayed Methotrexate Clearance." The Oncologist. Link
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). "Guideline for Methotrexate." Link
-
Li, H., et al. (2024). "Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS3 Assay." Journal of Separation Science. Link
-
Buechner-Turpin, S., et al. (2013). "Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase." The Oncology Nurse. Link
-
Waters Corporation. "UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research." Link
Sources
High-Efficiency Protein Precipitation for 7-Hydroxy Methotrexate Analysis: A Senior Scientist's Guide
Introduction & Strategic Method Selection
The Clinical Imperative
Methotrexate (MTX) remains a cornerstone therapy for various malignancies and autoimmune diseases. However, its primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , presents a distinct clinical challenge. Formed via hepatic aldehyde oxidase, 7-OH-MTX is significantly less soluble than the parent compound, particularly in acidic urine. This insolubility is a primary driver of MTX-induced nephrotoxicity, where crystalluria can lead to acute kidney injury (AKI).
For the bioanalytical scientist, accurate quantification of 7-OH-MTX is not merely a pharmacokinetic exercise; it is a safety-critical assay. The ratio of 7-OH-MTX to MTX often dictates the duration of leucovorin rescue therapy.
Why Protein Precipitation (PPT)?
While Solid Phase Extraction (SPE) offers cleaner extracts, it is often overkill for 7-OH-MTX due to the analyte's relatively high plasma concentrations (micromolar range in high-dose therapy) and polar nature.
-
Cost-Efficiency: PPT eliminates the need for expensive SPE cartridges.
-
Speed: A "crash and shoot" approach allows for rapid turnaround, essential for Therapeutic Drug Monitoring (TDM).
-
Recovery: 7-OH-MTX is polar (logP ~ -1.3). Liquid-Liquid Extraction (LLE) often suffers from poor recovery without complex pH manipulation. PPT with methanol consistently yields recoveries >90% for this analyte.
Critical Methodological Considerations
Stability & Light Sensitivity
Crucial: Folate analogs, including 7-OH-MTX, are photosensitive. They undergo photolytic cleavage to pteridines (e.g., 2,4-diamino-6-pteridinecarboxaldehyde) under UV/visible light.
-
Protocol Rule: All sample processing must occur under yellow monochromatic light or in amber vessels.
-
Temperature: Samples should be kept on ice during processing to inhibit enzymatic degradation, although 7-OH-MTX is thermally stable at -20°C for months.
The "Solvent Effect" Trap
A common failure mode in PPT methods for polar analytes is injecting the pure organic supernatant directly onto a Reverse Phase (RP) column. The high organic content causes "breakthrough" or peak fronting for early-eluting polar compounds like 7-OH-MTX.
-
Solution: This protocol includes a mandatory dilution step of the supernatant with an aqueous buffer prior to injection to match the initial mobile phase strength.
Detailed Experimental Protocol
Reagents & Materials
| Reagent | Grade/Specification | Purpose |
| Methanol (MeOH) | LC-MS Grade | Protein precipitant; Mobile Phase B |
| Formic Acid (FA) | LC-MS Grade | Ionization enhancer (proton source) |
| Ammonium Formate | LC-MS Grade | Buffer to stabilize pH and peak shape |
| Water | 18.2 MΩ·cm (Milli-Q) | Mobile Phase A; Diluent |
| Internal Standard | Methotrexate-d3 (MTX-d3) | Correction for matrix effects & recovery |
| Matrix | K2-EDTA Human Plasma | Blank matrix for calibration |
LC-MS/MS Instrument Parameters
Chromatography (UHPLC):
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Mobile Phase:
-
A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
B: Methanol + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold (Focusing) |
| 0.50 | 10 | Start Gradient |
| 3.00 | 90 | Elution of Analytes |
| 3.50 | 90 | Column Wash |
| 3.51 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive).[1]
-
Transitions:
-
7-OH-MTX: m/z 471.2 → 324.1 (Quant), 471.2 → 175.1 (Qual).
-
MTX-d3 (IS): m/z 458.2 → 311.2.
-
Step-by-Step Extraction Workflow
Pre-requisite: Thaw plasma samples at room temperature in the dark/amber box. Vortex briefly.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL amber microcentrifuge tube.
-
Internal Standard: Add 20 µL of MTX-d3 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently (5 sec).
-
Precipitation: Add 300 µL of ice-cold 100% Methanol .
-
Note: A 3:1 ratio ensures >98% protein removal.
-
-
Extraction: Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte release.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step):
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial (amber).
-
Add 300 µL of Mobile Phase A (Water/Buffer).
-
Result: Final solvent composition is ~25% MeOH, compatible with the initial gradient.
-
-
Mix: Vortex vial for 10 seconds.
-
Inject: Load into autosampler (maintained at 10°C).
Workflow Visualization
The following diagram illustrates the critical control points (CCPs) in the extraction logic.
Figure 1: Optimized Protein Precipitation Workflow for 7-OH-MTX. Green node indicates the critical dilution step often missed in standard protocols.
Validation & Troubleshooting
Acceptance Criteria
-
Linearity: R² > 0.995 over the range of 5 – 5000 ng/mL.
-
Recovery: Absolute recovery should be >85% (consistent across low, mid, high QC).
-
Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), increase the dilution factor in Step 6.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Solvent strength too high | Ensure Step 6 (Dilution) is performed accurately. Do not inject pure MeOH supernatant. |
| Low Sensitivity | Ion suppression | Check phospholipid buildup on column. Add a "sawtooth" wash step (95% B) at end of gradient. |
| Carryover | Sticky analyte | 7-OH-MTX can bind to steel. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. |
| Degradation | Light exposure | Verify amber glassware usage.[3] Check if samples were left on bench under fluorescent light. |
References
-
Wang, L., et al. (2019). "Simultaneous Determination of Methotrexate and 7‐Hydroxy‐Methotrexate by UHPLC‐MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity." ResearchGate.[4] Link
-
Ren, X., et al. (2019). "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." Journal of Analytical Methods in Chemistry. Link
-
Schofield, R.C., et al. (2015). "Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid." Therapeutic Drug Monitoring. Link
-
Limelette, N., et al. (2003).[5] "In Vitro Stability Study of Methotrexate in Blood and Plasma Samples for Routine Monitoring." Therapeutic Drug Monitoring. Link
-
Besse, J.P., et al. (2012). "Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products." Environmental Science and Pollution Research. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Hydroxy Methotrexate (7-OH-MTX) Detection
Introduction: The Analytical Challenge
Welcome to the technical support hub for Methotrexate (MTX) metabolite analysis. You are likely here because detecting 7-Hydroxy Methotrexate (7-OH-MTX) presents a distinct set of challenges compared to the parent drug.
While MTX is readily ionizable and stable, its primary metabolite, 7-OH-MTX, suffers from three common pitfalls:
-
Poor Solubility & Carryover: 7-OH-MTX is significantly less water-soluble than MTX (increasing risk of crystalluria in vivo and carryover in vitro).
-
Isobaric Interference: While not identical in mass, it shares fragmentation pathways with MTX, requiring precise chromatographic resolution.
-
Photolability: It degrades rapidly under standard laboratory lighting.
This guide moves beyond basic "recipes" to explain the physics of sensitivity—how to maximize ionization, minimize noise, and preserve sample integrity.
Module 1: Mass Spectrometry Optimization
Q: What are the optimal MRM transitions for maximum sensitivity?
A: Sensitivity in electrospray ionization (ESI) for antifolates is driven by the protonation of the pteridine ring. You must operate in Positive ESI mode.[1][2]
While the parent mass is distinct (+16 Da shift from hydroxylation), the fragmentation pattern is similar to MTX (loss of the glutamate moiety).
Optimized MRM Table
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) | Mechanism |
| MTX | 455.2 [M+H]⁺ | 308.2 | 175.1 | 20 - 25 | Loss of Glutamate |
| 7-OH-MTX | 471.2 [M+H]⁺ | 324.2 | 175.1 / 191.1 | 22 - 28 | Loss of Glutamate |
| MTX-d3 (IS) | 458.2 [M+H]⁺ | 311.2 | 175.1 | 20 - 25 | Internal Standard |
Critical Insight: Do not rely solely on the 175.1 fragment for quantitation. It is a common pteridine fragment shared by MTX, 7-OH-MTX, and DAMPA, leading to high background noise. The 324.2 fragment is specific to the hydroxylated core of 7-OH-MTX and offers the best Signal-to-Noise (S/N) ratio.
Q: I have high background noise. Is it the source or the mobile phase?
A: It is likely ion suppression from the matrix or carryover from the source.
Troubleshooting Workflow (Visualized):
Figure 1: Decision tree for diagnosing sensitivity loss in 7-OH-MTX analysis.
Module 2: Chromatography & Separation
Q: Why does 7-OH-MTX tail or split on my C18 column?
A: This is usually due to pH mismatch or secondary interactions .
-
The pH Factor: 7-OH-MTX has multiple pKa values (carboxyl groups and the pteridine ring). If your mobile phase pH is near a pKa (e.g., pH 3-5), the molecule splits between ionized and neutral states, causing peak splitting.
-
Solution: Lock the pH below 3.0 using 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile/Methanol). This ensures the molecule is fully protonated for the MS source and interacts consistently with the column.
-
-
Column Choice: Standard C18 columns often fail to retain polar metabolites adequately, leading to elution in the "suppression zone" (void volume).
-
Recommendation: Use a Polar-Embedded C18 or a Phenyl-Hexyl column. These provide alternate selectivity (pi-pi interactions) that separate 7-OH-MTX from the bulk matrix.
-
Q: What is the expected elution order?
A: Counter-intuitively, 7-OH-MTX often elutes after MTX on reversed-phase columns.
-
Reasoning: Although "hydroxylation" implies polarity, the 7-OH group on the pteridine ring increases the molecule's acidity and capability for intermolecular hydrogen bonding, often rendering it less soluble in aqueous mobile phases than the parent drug.
Module 3: Sample Preparation (The Key to Sensitivity)
Q: Is Protein Precipitation (PPT) sufficient?
A: For high-dose clinical monitoring, yes. For trace analysis or pharmacokinetic profiling (low ng/mL), No. PPT leaves behind phospholipids that cause significant ion suppression at the retention time of 7-OH-MTX.
Q: What is the "Gold Standard" extraction protocol?
A: Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent is required to remove phospholipids and concentrate the sample.
High-Sensitivity SPE Protocol:
-
Conditioning: 1 mL Methanol, then 1 mL Water.
-
Loading: 200 µL Plasma + 20 µL IS + 600 µL 5% Phosphoric Acid (Acidification breaks protein binding).
-
Washing: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Elution: 500 µL Methanol (or ACN) containing 0.1% Formic Acid.
-
Reconstitution: Evaporate under Nitrogen (protect from light!) and reconstitute in Mobile Phase A.
Comparison of Prep Methods
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Recovery | 60-70% (Variable) | >85% (Consistent) |
| Matrix Effect | High (Phospholipids remain) | Low (Clean extract) |
| Sensitivity Limit | ~10-50 ng/mL | ~0.5-1 ng/mL |
| Column Life | Shorter (Dirty injections) | Longer |
Module 4: Stability & Logistics
Q: My QC samples are degrading. What is happening?
A: 7-OH-MTX is photolabile .
-
Mechanism: UV light catalyzes the cleavage of the pteridine ring.
-
Protocol: All sample processing must occur under amber light or in amber glassware. Autosampler trays must be covered/darkened.
Q: Can I use the same stock solution for a month?
A: Only if stored at -80°C .
-
At 4°C (fridge), 7-OH-MTX is stable for approx. 1 week.
-
In plasma at Room Temperature, stability is < 48 hours.[3]
-
Tip: Prepare small aliquots of stock solution to avoid freeze-thaw cycles, which degrade the metabolite faster than the parent drug.
Visualizing the Workflow
Figure 2: Optimized analytical workflow for 7-OH-MTX quantification.
References
-
Uchiyama, M., et al. (2012). "Simple and sensitive HPLC-UV method for the simultaneous determination of methotrexate and its major metabolites." Biomedical Chromatography. Link
-
Wang, S., et al. (2019). "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." Journal of Analytical Methods in Chemistry. Link
-
Schofield, R.C., et al. (2015). "Method development and validation for the quantitation of methotrexate and its metabolites in human serum by LC-MS/MS." Journal of Chromatography B. Link
-
Den Boer, E., et al. (2012). "Stable isotope dilution LC-MS/MS method for methotrexate." Therapeutic Drug Monitoring. Link
-
Pfizer. (2020). "Methotrexate Sodium - Safety Data Sheet & Stability." Link
Sources
Technical Support Center: Troubleshooting Peak Tailing of 7-Hydroxy Methotrexate in HPLC
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 7-Hydroxy Methotrexate (7-OH-MTX). As the primary and active metabolite of Methotrexate (MTX), achieving a symmetrical peak shape for 7-OH-MTX is critical for accurate quantification in pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[1][2] This document provides in-depth, experience-driven answers to common troubleshooting questions, explaining the scientific principles behind the recommended solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for 7-Hydroxy Methotrexate?
Peak tailing for 7-Hydroxy Methotrexate, an amphiprotic molecule with both acidic (carboxylic acid) and basic (pteridine ring nitrogens) functional groups, is a multifactorial issue.[3][4] The most common culprits are secondary interactions with the stationary phase, improper mobile phase pH, column overload, and extra-column effects.
-
Secondary Silanol Interactions: This is the most frequent cause.[5][6] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols become deprotonated and negatively charged (SiO⁻).[6][7] The basic nitrogen atoms in the pteridine ring of 7-OH-MTX can become protonated and positively charged. This leads to a strong, undesirable ionic interaction between the analyte and the stationary phase, which causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[7][8]
-
Mobile Phase pH Mismatch: The retention and peak shape of ionizable compounds like 7-OH-MTX are highly dependent on the mobile phase pH.[9] If the mobile phase pH is too close to the analyte's pKa values, the molecule will exist as a mixture of ionized and non-ionized forms, leading to peak broadening or tailing.[5] Methotrexate itself has pKa values around 4.8 and 5.5, and its metabolite will have similar characteristics.[4]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak. This is a particular concern for the less soluble 7-OH-MTX.[3]
-
Extra-Column Effects: Peak tailing can also be introduced by the HPLC system itself. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[5] A partially blocked column frit or column bed deformation can also be a cause.[6]
Q2: My 7-OH-MTX peak is tailing. How do I systematically diagnose the root cause?
A logical, step-by-step approach is crucial for efficient troubleshooting. Avoid changing multiple parameters at once. The following workflow can help you pinpoint the issue.
Caption: Systematic workflow for troubleshooting 7-OH-MTX peak tailing.
Q3: How does mobile phase pH affect the peak shape of 7-OH-MTX, and how do I optimize it?
The pH of the mobile phase is arguably the most critical parameter for controlling the peak shape of ionizable analytes like 7-OH-MTX.[9] The goal is to ensure the analyte is in a single, stable ionic state and to suppress the ionization of residual silanols on the column.[6][8]
The Mechanism: At a low pH (e.g., pH 2.5-3.0), two things happen:
-
Analyte Ionization: The basic nitrogens on the 7-OH-MTX molecule become fully protonated (positively charged).
-
Silanol Suppression: The acidic residual silanol groups on the silica stationary phase become fully protonated (neutral, Si-OH).[6][7]
By neutralizing the silanol groups, the strong secondary ionic interaction site is eliminated, leading to a significant improvement in peak symmetry.[8] While the analyte is charged, the absence of an oppositely charged site on the stationary phase allows for a standard reversed-phase retention mechanism to dominate.
Experimental Protocol: Mobile Phase pH Scouting
This protocol will help you determine the optimal mobile phase pH for your analysis.
Objective: To find a mobile phase pH that provides the best peak symmetry (Asymmetry Factor closest to 1.0) for 7-Hydroxy Methotrexate.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (preferably a modern, high-purity, end-capped column)
-
7-OH-MTX standard solution (at a concentration known not to cause overload)
-
Mobile Phase A components: HPLC-grade water, Formic Acid, Phosphoric Acid
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase buffers at different pH levels.
-
Buffer 1 (pH ~2.8): Add 0.1% Formic Acid to HPLC-grade water.
-
Buffer 2 (pH ~4.5): Prepare a 20 mM phosphate buffer and adjust pH with phosphoric acid.
-
Buffer 3 (pH ~6.0): Prepare a 20 mM phosphate buffer and adjust pH with a suitable base.[10][11]
-
Note: Always measure the pH of the aqueous portion before mixing with the organic modifier.[9]
-
-
Initial Run (pH 2.8):
-
Equilibrate the column with a mobile phase composition of 90% Buffer 1 and 10% Acetonitrile for at least 15 column volumes.
-
Inject the 7-OH-MTX standard.
-
Record the chromatogram and calculate the asymmetry factor.
-
-
Subsequent Runs (pH 4.5 and 6.0):
-
Thoroughly flush the system and column with a 50:50 water/organic mix before introducing the next buffer.
-
Equilibrate the column with a mobile phase made from Buffer 2 and then Buffer 3, repeating the injection and data analysis steps from above.
-
-
Data Analysis: Compare the peak shapes obtained at the different pH values.
| pH of Aqueous Phase | Expected 7-OH-MTX State | Expected Silanol State | Expected Peak Shape |
| ~2.8 | Fully Protonated (+) | Neutral (Si-OH) | Symmetrical |
| ~4.5 | Mixed (Neutral/Anionic) | Partially Deprotonated (-) | Broad / Tailing |
| ~6.0 | Fully Deprotonated (-) | Fully Deprotonated (-) | Severe Tailing |
Q4: I suspect secondary interactions are the main problem. What are my options beyond pH adjustment?
If adjusting the pH to a low level is not sufficient or not possible due to analyte stability or retention issues, several other strategies can mitigate secondary silanol interactions.
1. Use a Modern, High-Purity, End-Capped Column: Older "Type A" silica columns have higher metal content and more active silanol groups. Modern "Type B" silica columns are high-purity and are often "end-capped." End-capping is a process where the column manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to many of the residual silanols, effectively shielding them from interacting with analytes.[5][7] Choosing a column specifically marketed as "base-deactivated" or suitable for basic compounds is a primary solution.[7]
2. Consider Alternative Stationary Phases: While C18 is the workhorse, other phases may offer better performance for polar, basic compounds.
-
Phenyl-Hexyl Columns: The aromatic phenyl groups can offer alternative selectivity and may shield residual silanols, improving peak shape for compounds like 7-OH-MTX.[12]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can also help shield silanols and improve peak shape for bases.[5]
3. Use a Mobile Phase Additive (Competing Base): A "sacrificial base" or "competing amine" can be added to the mobile phase at a low concentration.[8] This small, basic molecule will preferentially interact with the negatively charged silanol sites, effectively blocking them from interacting with your analyte.
-
Triethylamine (TEA): A traditional choice, typically added at 0.05% to 0.1%.[7] It is effective but can shorten column lifetime and is not MS-friendly.
-
Ammonium Formate: A volatile and MS-friendly alternative that can buffer the mobile phase and improve peak shape.[13]
4. Employ Ion-Pairing Chromatography: For very challenging separations, an ion-pairing reagent can be added to the mobile phase.[14] This technique is used to increase the retention and improve the peak shape of ionic compounds.
-
Mechanism: An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[15] It forms a neutral ion-pair with the positively charged 7-OH-MTX analyte. This neutral complex then retains well on the non-polar C18 stationary phase via a standard reversed-phase mechanism.
-
Caution: Ion-pairing reagents are often non-volatile and can permanently modify the column, so it is recommended to dedicate a column specifically for this purpose.
Caption: Mitigation strategies for secondary silanol interactions.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1725, 464819. Retrieved from [Link]
-
Biosolve. (n.d.). Ion pairing reagents. Retrieved from [Link]
-
Chromedia. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]
-
Breithaupt, H., et al. (1982). Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies. PubMed. Retrieved from [Link]
-
Brieflands. (n.d.). High-Performance Liquid Chromatography Determination of Methotrexate in Plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methotrexate. PubChem Compound Summary for CID 126941. Retrieved from [Link]
-
Klapkova, E., et al. (2011). The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (2021, November 5). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2024, December 5). Different Analytical Methodology for The Analysis of Methotrexate. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Development and validation of a rapid reverse-phase HPLC method for the determination of methotrexate from nanostructured liquid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC Method of Determination of Methotrexate in Human Serum. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Methotrexate on Primesep 100 Column. Retrieved from [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Hydroxymethotrexate. PubChem Compound Summary for CID 5484402. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2024, December 5). Different Analytical Methodology for The Analysis of Methotrexate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. jocpr.com [jocpr.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. dimerscientific.com [dimerscientific.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Guide: Resolving Matrix Interference in 7-Hydroxymethotrexate Plasma Assays
Executive Summary & Clinical Context[1]
Accurate quantification of 7-Hydroxymethotrexate (7-OH-MTX) is not merely an analytical tick-box; it is a critical safety parameter in high-dose methotrexate (HDMTX) therapy. While Methotrexate (MTX) is the primary therapeutic agent, its metabolite 7-OH-MTX is 3–5 times less soluble in urine. In acidic environments, it precipitates, causing crystalluria and acute kidney injury (AKI).
The Analytical Challenge: In plasma assays, particularly LC-MS/MS, 7-OH-MTX suffers from severe matrix interference.[1] Unlike MTX, which ionizes readily, 7-OH-MTX is often subject to ion suppression from co-eluting phospholipids and isobaric interference from endogenous plasma components.
This guide moves beyond basic "standard operating procedures" to provide a root-cause analysis and self-validating protocols to eliminate these interferences.
Diagnostic Module: Identifying the "Invisible" Interference
Before optimizing extraction, you must visualize the matrix effect. Standard chromatograms often hide suppression zones. Use the Post-Column Infusion (PCI) method to map your matrix.
Workflow: Matrix Effect Assessment
-
Concept: Infuse a constant stream of 7-OH-MTX into the MS source while injecting a blank plasma extract.
-
Result: A steady baseline that "dips" (suppression) or "peaks" (enhancement) where matrix components elute.
Figure 1: Post-Column Infusion (PCI) workflow for visualizing matrix effects.
Sample Preparation: The First Line of Defense
Simple Protein Precipitation (PPT) is often insufficient for 7-OH-MTX due to phospholipid carryover. We recommend a Hybrid Extraction Protocol or Solid Phase Extraction (SPE) for clinical-grade robustness.
Comparative Efficacy of Extraction Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Mechanism | Solubility change (MeOH/ACN) | Partitioning (LogP driven) | Selective retention/wash |
| Phospholipid Removal | < 10% (High Risk) | Moderate | > 95% (With specific phases) |
| 7-OH-MTX Recovery | High (> 90%) | Variable (Polarity issues) | Consistent (85-95%) |
| Recommendation | Screening Only | Not Recommended | Gold Standard |
Validated SPE Protocol (Oasis HLB or Equivalent)
Rationale: 7-OH-MTX is relatively polar. A hydrophilic-lipophilic balance (HLB) sorbent retains the analyte while allowing aggressive washing of salts and proteins.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 20 µL Internal Standard + 300 µL 5% Phosphoric Acid. Load onto cartridge.
-
Note: Acidification disrupts protein binding and ionizes the basic moieties.
-
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL 2% Formic Acid in Acetonitrile (Crucial step to remove phospholipids).
-
Elution: 500 µL Methanol.
-
Reconstitution: Evaporate to dryness; reconstitute in Mobile Phase A.
Chromatographic Resolution & Mass Spectrometry
Even with SPE, chromatographic separation is vital to separate 7-OH-MTX from the parent MTX (which can fragment into common ions) and remaining matrix.
Optimized LC Conditions
-
Column: C18 (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Why Ammonium Formate? It buffers the pH and improves ionization efficiency, reducing background noise compared to pure formic acid.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-0.5 min: 5% B (Divert to waste to avoid salt entry).
-
0.5-3.0 min: 5% -> 95% B.
-
3.0-4.0 min: Hold 95% B (Elutes phospholipids).
-
4.0-5.0 min: Re-equilibrate.
-
Internal Standard: The Non-Negotiable
You must use a Stable Isotope Labeled (SIL) Internal Standard.
-
Choice: 7-Hydroxymethotrexate-D3 (or 13C).[2]
-
Avoid: Using MTX-D3 as an IS for 7-OH-MTX.
-
Reasoning: MTX-D3 does not co-elute perfectly with 7-OH-MTX and will not experience the exact same matrix suppression at the specific retention time of the metabolite.
Troubleshooting Guide
Symptom: Signal drift over a batch run.
-
Root Cause: Phospholipid buildup on the column.
-
Fix: Implement a "sawtooth" wash at the end of every injection (95% ACN for 1 min) or use a guard column.
Symptom: Poor linearity at low concentrations (< 5 nM).
-
Root Cause: Adsorption to glass or metal surfaces (7-OH-MTX has low solubility).
-
Fix: Use polypropylene vials and add 0.1% BSA (Bovine Serum Albumin) to the reconstitution solvent to block active sites.
Symptom: Ion Ratio inconsistency.
-
Root Cause: Co-eluting isobaric interference.
-
Fix: Change the quantifier transition.
-
Common: m/z 471.1 -> 324.3
-
Alternative: m/z 471.1 -> 175.1 (Less intense, but often cleaner).
-
FAQ: Senior Scientist to Scientist
Q: Can I use FPIA (Immunoassay) instead of LC-MS/MS? A: Only if you accept a 10-30% positive bias. FPIA antibodies often cross-react with DAMPA and 7-OH-MTX.[2] For precise pharmacokinetic modeling or toxicity management, LC-MS/MS is mandatory.
Q: My recovery is low (~50%). Is this a problem? A: Not necessarily. If your Internal Standard (SIL-IS) recovery tracks the analyte recovery (e.g., both are 50%), the ratio remains valid. However, if sensitivity (LLOQ) is compromised, switch to the SPE protocol outlined above.
Q: Why do I see a peak in my blank after a high concentration sample? A: 7-OH-MTX is "sticky." Increase the needle wash solvent strength (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA) and ensure the flush time is at least 10 seconds.
References
-
Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in human plasma. Journal of Chromatography B. (Validation of LC-MS/MS methods and matrix effect discussions).
-
Ion Suppression in LC-MS/MS: A Review. Clinical Biochemistry. (Mechanisms of phospholipid interference).
-
Clinical Pharmacokinetics of Methotrexate. Clinical Pharmacokinetics. (Metabolic pathways and solubility issues of 7-OH-MTX).
-
Impact of 7-Hydroxymethotrexate on Methotrexate Determination. Therapeutic Drug Monitoring. (Cross-reactivity in immunoassays).
Sources
Reducing carryover of 7-Hydroxy Methotrexate in autosamplers
A Guide to Understanding and Mitigating Autosampler Carryover
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding autosampler carryover of 7-Hydroxy Methotrexate (7-OH MTX). As a principal metabolite of the widely used chemotherapeutic agent Methotrexate (MTX), accurate quantification of 7-OH MTX is critical for therapeutic drug monitoring and pharmacokinetic studies. However, its unique physicochemical properties present significant analytical challenges, with carryover being a primary source of inaccurate and unreliable data.
This document offers a logical, science-backed framework for diagnosing, addressing, and preventing 7-OH MTX carryover in your liquid chromatography (LC) systems.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy Methotrexate and why is its carryover a significant issue?
7-Hydroxy Methotrexate is the primary metabolite of Methotrexate, formed in the liver.[1][2][3] A critical characteristic of 7-OH MTX is its aqueous solubility, which is 3 to 5 times lower than its parent compound, MTX, particularly in the pH range of 5.0 to 7.0.[2][4][5] This reduced solubility increases its propensity to precipitate in renal tubules, contributing to nephrotoxicity.[2] In the context of chromatography, this lower solubility means 7-OH MTX can easily precipitate or adsorb onto surfaces within the autosampler and LC flow path, leading to its appearance in subsequent blank or low-concentration sample injections.[6] This phenomenon, known as carryover, can lead to artificially inflated results for low-level samples and false positives in blanks, compromising data integrity.[7][8]
Q2: What are the most common causes of 7-OH MTX carryover in an autosampler?
Carryover of 7-OH MTX is typically a multifactorial issue stemming from both chemical interactions and mechanical problems within the LC system. The most common causes include:
-
Insufficient Needle Wash: The autosampler's needle wash is the first line of defense. If the wash solvent is chemically incompatible with 7-OH MTX or the wash volume/duration is inadequate, residues will remain on the interior and exterior of the needle.[7]
-
Analyte Adsorption: Due to its chemical structure, 7-OH MTX can adsorb to various surfaces, including improperly silanized glass vials, stainless steel or PEEK tubing, and worn injector valve rotor seals.[7][9][10]
-
Poor Solvent Choice: Using a wash solvent that does not fully solubilize 7-OH MTX is a primary cause. The pH of the wash solvent is particularly critical for ionizable compounds like 7-OH MTX.[6][9]
-
Hardware Issues: Micro-scratches on rotor seals, poorly seated tubing connections that create dead volumes, and contaminated needle seats can trap and later release the analyte.[9][11]
Q3: What is considered an acceptable level of carryover for a validated bioanalytical method?
For most regulated bioanalytical work, carryover in a blank injection immediately following the highest calibration standard should not exceed 20% of the peak area of the Lower Limit of Quantitation (LLOQ).[12][13] For the internal standard, the response in the blank should be no more than 5%.[12] However, it is best practice to aim for the lowest achievable carryover, ideally less than 0.1%, to ensure the highest data quality.[7]
Q4: How do I perform a standard carryover test?
A carryover test is a simple yet crucial experiment to quantify the extent of the issue. A detailed step-by-step guide is provided in Protocol 1: Standard Carryover Assessment . The basic sequence involves injecting the highest concentration standard (or sample) followed by one or more blank injections (using the same matrix as the samples).[8][14][15] The presence and size of the analyte peak in the blank chromatogram quantify the carryover.
Systematic Troubleshooting Guide
Encountering persistent carryover can be frustrating. This guide provides a logical workflow to systematically identify and resolve the root cause.
Step 1: Diagnose the Source of Carryover
The first step is to determine if the carryover originates from the autosampler or another part of the system, such as the column.[11] The following diagnostic workflow can isolate the source.
This test definitively separates column-related carryover from autosampler-related issues. If the peak persists after removing the column, the focus must shift to the autosampler.[9]
Step 2: Optimize the Autosampler Wash Protocol
An effective wash protocol is the most critical factor in mitigating carryover for challenging compounds like 7-OH MTX. The key is to use a wash solvent that can aggressively solubilize and remove all traces of the analyte from the needle and injection port.
Causality Behind Wash Solvent Choice: 7-OH MTX is an acidic molecule with carboxylic acid groups.[3] Its solubility is highly pH-dependent.[2][16] Therefore, an effective wash solution should not only have high organic strength but also an appropriate pH to ensure the analyte is in its most soluble, ionized form. Using a wash solvent with a basic pH (e.g., containing a small amount of ammonium hydroxide) can deprotonate the carboxylic acid groups, increasing solubility and preventing adsorption.[9]
Recommended Wash Solvent Compositions: The selection of a wash solvent should be systematic. Start with a common reversed-phase wash and increase aggressiveness as needed.
| Wash Solution | Composition | Rationale & Comments | Citation |
| Level 1: Standard | 90:10 Acetonitrile:Water | A common starting point for many reversed-phase methods. Often insufficient for 7-OH MTX. | [17] |
| Level 2: Acidified | 75% Acetonitrile, 25% Water + 0.2% Formic Acid | The acid can help by modifying surface charges, but may not be optimal for solubilizing acidic 7-OH MTX. | [12] |
| Level 3: Alkalinized | 75% Acetonitrile, 25% Water + 0.1% Ammonium Hydroxide | Highly Recommended. Raises the pH to deprotonate 7-OH MTX, significantly increasing its solubility and reducing ionic interactions with metal surfaces. | [9] |
| Level 4: Aggressive Organic | 50:50 Acetonitrile:Isopropanol (IPA) | Increases the organic strength to remove strongly adsorbed, non-polar residues. | [7] |
| Level 5: "Magic" Wash | 1:1:1:1 Water:Methanol:IPA:Acetonitrile + 0.1% Ammonium Hydroxide | A highly aggressive, broad-spectrum wash for persistent carryover. The combination of solvents addresses a wide range of interactions. | [18] |
Implementation:
-
Use Dual-Solvent Washes: Most modern autosamplers allow for two wash solvents. A highly effective combination is an aggressive organic wash (e.g., Level 4) followed by an alkalinized aqueous wash (e.g., Level 3).[7]
-
Increase Wash Volume and Cycles: For high-concentration samples, increase the wash volume (e.g., to 1000 µL) and perform multiple wash cycles before and after injection.[7][17]
-
Always Use Fresh Solvents: Prepare wash solvents fresh and replace them regularly to prevent contamination and changes in pH.[19]
Step 3: Inspect and Maintain Hardware Components
If an optimized wash protocol does not resolve the issue, the problem may be mechanical. Regular inspection and maintenance are crucial.
-
Injector Rotor Seal: This is a common failure point. Scratches on the seal can create micro-reservoirs that trap the sample. Replace the seal as part of routine preventive maintenance.[9][15]
-
Sample Vials and Caps: Use high-quality, deactivated or silanized glass vials to minimize surface adsorption. Avoid using vial caps with septa that could be excessively sticky or leach contaminants.[7]
-
Tubing and Fittings: Ensure all tubing connections are properly seated to prevent dead volumes where the sample can be trapped.
-
Needle and Needle Seat: Inspect the needle for visible residue or damage. The needle seat can become contaminated over time and may require cleaning or replacement.
Step 4: Methodological Best Practices
Strategic adjustments to your analytical run can help manage and minimize the impact of carryover.
-
Sample Sequencing: Whenever possible, arrange your sample sequence to run from low to high concentrations. This prevents a high-concentration sample from contaminating a subsequent low-concentration one.[8]
-
Blank Injections: Insert a blank injection immediately after your highest calibrator or any sample you expect to have a very high concentration. This helps to wash the system and confirms if carryover is affecting the next sample in the sequence.[8]
-
Reduce Injection Volume: If sensitivity allows, reducing the injection volume can decrease the total amount of analyte introduced into the system, thereby reducing the potential for carryover.[7][20]
Detailed Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol describes a systematic experiment to quantify the percentage of carryover in your LC system.
Objective: To determine the amount of 7-OH MTX carried over from a high-concentration injection into a subsequent blank injection.
Materials:
-
Highest concentration calibration standard of 7-OH MTX.
-
Blank matrix (e.g., drug-free plasma, mobile phase).
-
Your validated LC-MS/MS method.
Procedure:
-
Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Perform a "Pre-Blank" injection by injecting a sample of the blank matrix. This confirms the system is clean before the test.
-
Inject the highest concentration standard of 7-OH MTX.
-
Immediately following the high standard, perform three consecutive "Post-Blank" injections of the blank matrix.
-
Process the data and integrate the peak area (if any) for 7-OH MTX in the first Post-Blank injection.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in 1st Post-Blank / Peak Area in High Standard) * 100
Interpretation:
-
A result >0.1% indicates significant carryover that should be addressed.[7]
-
If the carryover peak size decreases with each subsequent blank injection, it is considered "classic" carryover, often related to the autosampler wash.[9]
-
If the peak size remains constant across all blanks, this may indicate a contamination issue with your blank matrix or mobile phase.[9][15]
Protocol 2: Aggressive Autosampler Cleaning Procedure
This protocol is recommended when routine wash procedures fail to eliminate persistent carryover. Consult your instrument manual before performing this procedure.
Objective: To perform a deep cleaning of the autosampler flow path to remove stubborn residues.
Materials:
-
Reagent-grade Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
5% Formic Acid solution.
-
0.5% Ammonium Hydroxide solution.
-
A zero-dead-volume union to replace the column.
Procedure:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Set the pump flow rate to a low value (e.g., 0.2-0.5 mL/min).
-
Purge the system sequentially with the following solvents for at least 30 minutes each: a. Ultrapure water b. Isopropanol c. Acetonitrile d. 5% Formic Acid (to remove basic residues) e. Ultrapure water (to flush acid) f. 0.5% Ammonium Hydroxide (to remove acidic residues like 7-OH MTX) g. Ultrapure water (to flush base) h. Methanol i. Your initial mobile phase conditions
-
While flushing, manually actuate the injection valve multiple times to ensure all pathways within the valve are cleaned.
-
Replace the standard autosampler wash solutions with the Level 5 "Magic" Wash (see table above) or another aggressive composition.
-
Run several wash cycles through the autosampler.
-
Re-install the column, equilibrate the system, and repeat the carryover test described in Protocol 1 .
References
-
Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Mastelf Technologies. [Link]
-
U.S. Food and Drug Administration. (n.d.). METHOTREXATE TABLETS, USP. Accessdata.fda.gov. [Link]
-
SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. [Link]
-
Waters Corporation. (2025, November 21). Reducing carryover. Waters Help Center. [Link]
-
Cernosek, T. (2018, October 11). Minimizing HPLC Carryover. Lab Manager. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]
-
Dolan, J. W. (2026, February 11). Autosampler Carryover. LCGC International. [Link]
-
Chromatography Today. (2013, September 3). Why do I have Carryover?. [Link]
-
Dolan, J. W. (2014, August 22). Attacking Carryover Problems. LCGC Europe. [Link]
-
Shimadzu Chemistry & Diagnostics. (n.d.). 7-Hydroxymethotrexate. [Link]
-
Sawalha, M. K. (2014, April 6). Why is 7-OH MTX less soluble than MTX?. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 7-Hydroxymethotrexate Properties. CompTox Chemicals Dashboard. [Link]
-
Dolan, J. W. (2006, October 1). Autosampler Carryover. LCGC International. [Link]
-
LabRulez LCMS. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Reddit. (2026, January 24). Persistent carryover issues in LC-MS/MS bioanalysis - Need advice on Wash Solvents. r/massspectrometry. [Link]
-
Zhang, Y., et al. (2019, February 3). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. PMC. [Link]
-
Klapkova, E., et al. (2011). The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. ResearchGate. [Link]
-
Waters Corporation. (2018, June). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
ResearchGate. (n.d.). The variation of pH level during the degradation of Methotrexate. [Link]
-
Al-Ofi, A. A., et al. (2023, January 18). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. PMC. [Link]
-
Buitenkamp, N. W., et al. (n.d.). Determinants of the elimination of methotrexate and 7-hydroxy-methotrexate following high-dose infusional therapy to cancer patients. PMC. [Link]
-
RSC Publishing. (n.d.). pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier. [Link]
-
L. T. T. Phan, et al. (2022, July 7). Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method. PMC. [Link]
-
Trissel, L. A., et al. (n.d.). Physical and Chemical Stability of Methotrexate.... Ovid. [Link]
-
Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. [Link]
-
Ghassempour, A., et al. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. PMC. [Link]
-
Shah, V., et al. (2024, February 15). Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol. JCO Oncology Practice. [Link]
-
Chen, M. L., & Chiou, W. L. (1982). Adsorption of methotrexate onto glassware and syringes. Journal of Pharmaceutical Sciences, 71(1), 129-31. [Link]
-
ResearchGate. (2024, March 22). Adsorption of methotrexate on hyaluronic acid: A comparative DFT and molecular dynamics simulation insights. [Link]
-
Li, Y., et al. (n.d.). Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography: Applications in Primary Central Nervous System Lymphoma. PMC. [Link]
-
MDPI. (2022, September 18). Magnetic Molecularly Imprinted Polymers for the Rapid and Selective Extraction and Detection of Methotrexatein Serum by HPLC-UV Analysis. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. Adsorption of methotrexate onto glassware and syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. reddit.com [reddit.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
Technical Support Center: Minimizing Ion Suppression in 7-OH-MTX LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of 7-hydroxymethotrexate (7-OH-MTX). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ion suppression, a common challenge in bioanalysis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reliability of your 7-OH-MTX quantification.
Understanding Ion Suppression in 7-OH-MTX Analysis
Ion suppression is a matrix effect that can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2][3] It occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte, 7-OH-MTX, in the mass spectrometer's ion source.[4][5] This leads to a reduced analyte signal and can result in underestimation of the true concentration. Common culprits of ion suppression in biological matrices like plasma and urine include phospholipids, salts, and other metabolites.[1][6]
Given that 7-OH-MTX is the primary metabolite of the widely used chemotherapeutic agent methotrexate (MTX), its accurate quantification is crucial for therapeutic drug monitoring and pharmacokinetic studies.[7][8] This guide will equip you with the knowledge and tools to effectively minimize ion suppression in your 7-OH-MTX analyses.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant drop in my 7-OH-MTX signal when analyzing plasma samples compared to my standards in neat solution. What is the likely cause and how can I confirm it?
A1: This is a classic sign of ion suppression. The complex nature of plasma means that endogenous components are likely co-eluting with your analyte and interfering with its ionization.
To confirm ion suppression, a post-column infusion experiment is the definitive diagnostic tool. [1][4] This technique helps to identify the specific retention times where matrix components are causing suppression.
Experimental Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a standard solution of 7-OH-MTX to the LC flow stream via a T-union placed between the analytical column and the mass spectrometer's ion source.
-
Infusion: Begin infusing the 7-OH-MTX solution at a constant, low flow rate (e.g., 10-20 µL/min) to generate a stable, elevated baseline signal for the analyte's MRM transition.[1]
-
Injection: Once a stable baseline is achieved, inject a blank matrix extract (e.g., protein-precipitated plasma without the analyte).
-
Analysis: Monitor the 7-OH-MTX signal. A significant dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components.[1][9]
Below is a conceptual workflow for this process.
Caption: Post-column infusion experimental setup.
Q2: My post-column infusion experiment confirmed significant ion suppression. What are my primary strategies to mitigate this?
A2: Your approach to minimizing ion suppression should be multi-faceted, focusing on both sample preparation and chromatography.
1. Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS system.[2][10]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2][11] For 7-OH-MTX, a C18 stationary phase is commonly used.[12][13][14] Mixed-mode SPE, such as reversed-phase with strong cation exchange (MCX), can offer even better cleanup by utilizing multiple retention mechanisms.[11]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating 7-OH-MTX from interfering substances based on their differential solubility in immiscible liquids.[15][16]
-
Phospholipid Removal Plates/Cartridges: Since phospholipids are a major cause of ion suppression, specialized sample preparation products that specifically target their removal can be highly beneficial.[6][17][18]
Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other small molecules, often leading to significant ion suppression.[6][11] |
| Liquid-Liquid Extraction (LLE) | Can provide a cleaner extract than protein precipitation. | Can be labor-intensive and may require large volumes of organic solvents.[7][16] |
| Solid-Phase Extraction (SPE) | Highly effective at removing a wide range of interferences, including phospholipids.[11] | Requires method development and can be more costly than other techniques. |
| Phospholipid Removal | Specifically targets a major source of ion suppression. Can be very effective.[6][17] | May not remove other types of interfering substances. |
2. Chromatographic Optimization: The aim here is to chromatographically separate 7-OH-MTX from the co-eluting matrix components that cause ion suppression.[5][10]
-
Modify the Mobile Phase Gradient: Adjusting the gradient profile can alter the elution of both the analyte and interferences, potentially resolving them from each other.[1] For 7-OH-MTX, a common mobile phase consists of an aqueous component with a modifier like formic acid and an organic component like methanol or acetonitrile.[19]
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[1]
Q3: I'm still seeing variability in my results even after optimizing my sample preparation and chromatography. What else can I do?
A3: This is where the use of an appropriate internal standard becomes critical.
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated 7-OH-MTX (7-OH-MTX-d3), is the gold standard for correcting for ion suppression.[1][15] Because a SIL-IS has virtually identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1][20] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sepscience.com [sepscience.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. waters.com [waters.com]
- 12. A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Liquid-liquid extraction in the 96-well plate format with SRM LC/MS quantitative determination of methotrexate and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 19. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation for 7-Hydroxy Methotrexate Following FDA Guidelines
For researchers and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of successful pharmacokinetic (PK) and toxicokinetic (TK) studies. 7-Hydroxy Methotrexate (7-OH-MTX) is the principal metabolite of Methotrexate (MTX), a widely used chemotherapeutic agent. Due to its potential for nephrotoxicity and its influence on the therapeutic efficacy of its parent drug, rigorous and reliable bioanalytical methods for 7-OH-MTX are imperative.[1][2]
This guide provides an in-depth comparison of two common sample preparation techniques for the analysis of 7-OH-MTX in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All validation parameters discussed are grounded in the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance.[3][4] This ensures that the methods are not only scientifically sound but also align with regulatory expectations for data submission to agencies like the FDA.[3]
The Foundational Framework: FDA Bioanalytical Method Validation
The FDA's guidance on bioanalytical method validation is the authoritative framework ensuring that any method used for study samples is fit for its intended purpose.[3] The core parameters that must be evaluated include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[3]
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.[3]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[3]
This guide will compare two methods through the lens of these critical validation parameters.
Method Comparison: SPE vs. Protein Precipitation for 7-OH-MTX Analysis
The choice of sample preparation is a critical decision in bioanalysis. It directly impacts the cleanliness of the sample, which in turn affects sensitivity, matrix effects, and the overall robustness of the assay. Here, we compare a comprehensive Solid-Phase Extraction (SPE) method with a simpler, high-throughput Protein Precipitation (PPT) technique.
Method 1: The Gold Standard - Solid-Phase Extraction (SPE)
SPE is a highly effective technique for isolating analytes from complex matrices like plasma.[5] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte. For 7-OH-MTX, a mixed-mode or polymer-based sorbent is often effective.
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., ¹³C₂H₃-7-OHMTX). Vortex to mix.
-
SPE Plate Conditioning: Condition a Waters Oasis HLB microelution SPE plate with 200 µL of methanol followed by 200 µL of water.[6]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing: Wash the plate with 200 µL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the 7-OH-MTX and IS with two 50 µL aliquots of methanol into a clean collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting conditions (e.g., 95% water with 0.1% formic acid / 5% acetonitrile with 0.1% formic acid).
The multi-step process of SPE is deliberate. Conditioning the sorbent activates it for analyte retention. The wash step is crucial for removing phospholipids and other endogenous components that are notorious for causing ion suppression in the mass spectrometer. The final elution with a strong organic solvent ensures high recovery of the analyte of interest. This clean-up is essential for achieving the low detection limits often required in clinical studies.[5]
Method 2: The High-Throughput Alternative - Protein Precipitation (PPT)
PPT is a simpler and faster method that involves adding a solvent to the plasma to denature and precipitate proteins.[7] While efficient for high-throughput environments, it provides less sample clean-up than SPE.
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 1% ZnSO₄) to the plasma sample.[7]
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well plate for injection into the LC-MS/MS system.
The primary advantage of PPT is its speed and simplicity, making it suitable for screening large numbers of samples. However, the resulting supernatant contains more endogenous matrix components compared to an SPE-prepared sample. This can lead to more significant matrix effects and potentially a higher LLOQ.[5]
Visualizing the Workflows
To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows.
Caption: Workflow for 7-OH-MTX analysis using Solid-Phase Extraction (SPE).
Caption: Workflow for 7-OH-MTX analysis using Protein Precipitation (PPT).
Comparative Performance Data
The following tables summarize the expected performance of each method based on typical validation results reported in the literature.
Table 1: LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC Column | Phenomenex Synergi Polar-RP or Zorbax C18 | Provides good retention and peak shape for polar metabolites.[1][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte ionization in positive ESI mode.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution.[6] |
| MS/MS System | Triple Quadrupole (e.g., AB Sciex QTRAP 5500) | Gold standard for quantitative bioanalysis due to its sensitivity and specificity.[3][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | 7-OH-MTX ionizes well in positive mode.[6] |
| MRM Transition | 471.1 → 324.1 m/z | Specific precursor and product ions for 7-OH-MTX.[6][7] |
Table 2: Validation Parameter Comparison
| Validation Parameter | SPE Method | PPT Method | FDA Acceptance Criteria |
| Linearity Range | 0.0085 - 21 µM[6] | 5.0 - 10,000 ng/mL | r² ≥ 0.99 |
| LLOQ | 0.0085 µM (approx. 4 ng/mL)[6] | 5.0 ng/mL[1] | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Intra-day Precision (%CV) | < 15% | < 15%[1][8] | ≤ 15% (except LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15%[1][8] | ≤ 15% (except LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15%[1][8] | Within ±15% (except LLOQ) |
| Recovery | > 85% | > 90%[1] | Consistent, precise, and reproducible |
| Matrix Effect | < 15% | 97.90% to 117.60%[1] | IS-normalized factor should be consistent |
| Stability (Freeze/Thaw) | Stable for ≥ 3 cycles | Stable for ≥ 3 cycles[9] | ≤ 15% deviation from nominal |
Choosing the Right Method: A Logic-Based Approach
The choice between SPE and PPT is not merely about performance but also about the context of the study. The following decision tree can guide researchers in selecting the most appropriate method.
Caption: Decision tree for selecting a 7-OH-MTX sample preparation method.
Conclusion and Expert Recommendations
Both Solid-Phase Extraction and Protein Precipitation can be successfully validated for the quantification of 7-Hydroxy Methotrexate in human plasma according to FDA guidelines.
-
For regulated bioanalysis supporting pivotal nonclinical or clinical studies, the SPE method is strongly recommended . Its superior sample clean-up minimizes the risk of matrix effects, provides a lower LLOQ, and generates a more robust and reliable dataset for regulatory submission.[6]
-
For high-throughput applications in early discovery or for studies where analyte concentrations are expected to be high, the PPT method offers a significant advantage in speed and simplicity .[7] However, it is crucial to thoroughly validate the method for matrix effects using multiple lots of plasma to ensure data integrity.[1]
Ultimately, the responsibility lies with the researcher to demonstrate that the chosen method is "fit-for-purpose" and provides accurate, precise, and reproducible data that meets the stringent standards of regulatory authorities.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Ren, X., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. [Link]
-
Bouquié, R., et al. (2016). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. [Link]
-
Gjorgieva, D., et al. (2019). Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Therapeutic Drug Monitoring. [Link]
-
Mei, S., et al. (2018). Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jannetto, P. J., & Langman, L. J. (2004). The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination. Clinical Biochemistry. [Link]
-
Jafari, M., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis. [Link]
-
Riccardino, G., et al. (2021). Comparison of four immunoassays to an HPLC method for the therapeutic drug monitoring of methotrexate: Influence of the hydroxylated metabolite levels and impact on clinical threshold. Journal of Oncology Pharmacy Practice. [Link]
-
Tré-Hardy, M., et al. (2003). In vitro stability study of methotrexate in blood and plasma samples for routine monitoring. Therapeutic Drug Monitoring. [Link]
Sources
- 1. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of four immunoassays to an HPLC method for the therapeutic drug monitoring of methotrexate: Influence of the hydroxylated metabolite levels and impact on clinical threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Immunoassays Versus LC-MS for the Quantification of 7-Hydroxymethotrexate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used chemotherapeutic agent methotrexate (MTX), is crucial for therapeutic drug monitoring (TDM).[1] It helps in optimizing treatment efficacy and minimizing the risk of severe toxicity.[1] Two predominant analytical techniques, immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS), are employed for this purpose. This guide provides an in-depth, objective comparison of these methods, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate technique for their needs.
The Critical Role of 7-Hydroxymethotrexate Quantification
Methotrexate's therapeutic and toxic effects are closely related to its plasma concentrations. High-dose methotrexate therapy, in particular, requires careful monitoring to guide leucovorin rescue and prevent life-threatening toxicities.[2][3][4] The metabolite, 7-OH-MTX, can have concentrations that exceed those of the parent drug, especially at later time points after administration.[3] While generally less active than methotrexate, 7-OH-MTX can contribute to nephrotoxicity due to its lower solubility and potential for precipitation in renal tubules. Therefore, the ability to accurately and specifically measure both methotrexate and 7-OH-MTX is paramount for patient safety and treatment optimization.
Immunoassays: The Established Workhorse
Immunoassays are widely used in clinical laboratories due to their speed, ease of use, and amenability to automation.[5][6] These assays utilize the highly specific binding between an antibody and its target antigen (in this case, 7-OH-MTX or MTX). Common immunoassay formats include enzyme-linked immunosorbent assay (ELISA), fluorescence polarization immunoassay (FPIA), and chemiluminescent microparticle immunoassay (CMIA).[5][7][8]
Principle of Competitive Immunoassay
Most immunoassays for small molecules like 7-OH-MTX operate on a competitive principle. In this format, a known quantity of labeled 7-OH-MTX competes with the unlabeled 7-OH-MTX in the patient sample for a limited number of antibody binding sites.[9] The amount of bound labeled 7-OH-MTX is inversely proportional to the concentration of 7-OH-MTX in the sample.
Caption: Workflow of a competitive immunoassay for 7-OH-MTX quantification.
Advantages of Immunoassays
-
High Throughput and Automation: Immunoassays are well-suited for automated platforms, enabling the rapid analysis of a large number of samples.[6]
-
Ease of Use: These assays are generally less technically demanding to perform compared to LC-MS.[5]
-
Cost-Effectiveness: For routine analysis, immunoassays can be more cost-effective due to lower instrument and maintenance costs.
Limitations of Immunoassays
-
Cross-Reactivity: A significant drawback of immunoassays is the potential for cross-reactivity with structurally similar molecules.[10][11] While some modern immunoassays have minimal cross-reactivity with 7-OH-MTX when measuring the parent drug methotrexate, older assays may be more susceptible.[3][12][13] Conversely, when measuring 7-OH-MTX, cross-reactivity with the parent drug methotrexate can be a concern.[14][15] Cross-reactivity with other metabolites, such as 2,4-diamino-N10-methylpteroic acid (DAMPA), can also lead to inaccurate results, particularly after the administration of glucarpidase.[2][10][16]
-
Limited Dynamic Range: Immunoassays may have a narrower linear range compared to LC-MS, requiring sample dilution for high-concentration samples.[17]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate quantification.[6]
-
Lower Sensitivity for Some Analytes: While highly sensitive for many molecules, achieving the very low limits of detection possible with LC-MS can be challenging for small molecules.[9][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS): The Gold Standard for Specificity
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[19][20] It is increasingly considered the gold standard for therapeutic drug monitoring due to its superior accuracy and specificity.[5][19]
Principle of LC-MS
In LC-MS analysis, the sample is first injected into a liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[20] For quantitative analysis, a specific precursor ion for 7-OH-MTX is selected and fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity.[5]
Caption: General workflow for LC-MS based quantification of 7-OH-MTX.
Advantages of LC-MS
-
High Specificity and Selectivity: LC-MS can distinguish between 7-OH-MTX, methotrexate, and other metabolites with high accuracy, minimizing the risk of cross-reactivity.[10][19][21]
-
High Sensitivity: This technique offers very low limits of quantification, making it suitable for detecting trace amounts of the analyte.[19][21][22]
-
Multiplexing Capability: LC-MS allows for the simultaneous quantification of multiple analytes in a single run, such as methotrexate and its metabolites.[5]
-
Wide Linear Dynamic Range: LC-MS typically has a broader linear range than immunoassays, reducing the need for sample dilutions.[21]
Limitations of LC-MS
-
Higher Complexity and Cost: LC-MS instrumentation is more expensive to purchase and maintain, and requires highly trained personnel for operation and data analysis.[6][19][22]
-
Lower Throughput: While automation is improving, LC-MS analysis is generally more time-consuming per sample compared to automated immunoassays.[6][19]
-
Matrix Effects: Although less susceptible than immunoassays, LC-MS can still be affected by matrix components that suppress or enhance ionization, potentially impacting accuracy.[6] The use of a stable isotope-labeled internal standard can help to mitigate these effects.[5]
-
Lack of Standardization: There can be variability in methods and results between different laboratories, highlighting the need for standardized protocols.[19]
Head-to-Head Comparison: Immunoassay vs. LC-MS
| Feature | Immunoassay | LC-MS |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Moderate to high; potential for cross-reactivity[8] | Very high; can distinguish between structurally similar compounds[19][21] |
| Sensitivity (LLOQ) | Generally good, but may be higher than LC-MS[9][18] | Excellent; typically lower LLOQ than immunoassays[2][7][21] |
| Accuracy | Can be affected by cross-reactivity and matrix effects[2][8] | Generally high, especially with an internal standard[23] |
| Precision | Good within- and between-run precision[15][16] | Excellent precision[16][24][23] |
| Throughput | High, especially with automation[6] | Lower, but improving with automation[19] |
| Cost | Lower instrument and reagent costs | Higher instrument, maintenance, and personnel costs[6][22] |
| Technical Expertise | Less demanding | Requires highly skilled operators[6][22] |
| Multiplexing | Limited | Can simultaneously measure multiple analytes[5] |
Experimental Data Insights
Several studies have directly compared the performance of immunoassays and LC-MS for the quantification of methotrexate and its metabolites. One study found that while there was a strong correlation between the methods, immunoassays exhibited biases due to cross-reactivity with metabolites, which could lead to an overestimation of methotrexate levels.[2] Another study reported that an LC-MS/MS method for both methotrexate and 7-OH-MTX showed excellent agreement with a fluorescence polarization immunoassay (FPIA).[16] However, it was noted that immunoassays cannot be used after carboxypeptidase administration due to antibody cross-reactivity with DAMPA.[16]
A study developing a radioimmunoassay for 7-OH-MTX found that with careful antibody selection, interference from methotrexate could be minimized, and the results showed good agreement with HPLC.[14][15] More recent LC-MS/MS methods have demonstrated high sensitivity and specificity, with the ability to simultaneously quantify methotrexate, 7-OH-MTX, and even creatinine.[23]
Detailed Experimental Protocols
Typical Immunoassay Protocol (ELISA)
-
Coating: Microtiter plate wells are coated with a capture antibody specific for 7-OH-MTX.
-
Blocking: Unbound sites in the wells are blocked to prevent non-specific binding.
-
Competition: A mixture of the patient sample (containing unknown 7-OH-MTX) and a known amount of enzyme-labeled 7-OH-MTX is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding to the capture antibody.
-
Washing: The wells are washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.
-
Detection: The absorbance of the colored product is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of 7-OH-MTX in the sample.
Typical LC-MS Protocol
-
Sample Preparation: To 100 µL of plasma or serum, an internal standard (e.g., stable isotope-labeled 7-OH-MTX) is added. Proteins are then precipitated by adding a solvent like methanol or acetonitrile.[24] The mixture is vortexed and centrifuged.[24] The supernatant is collected for analysis.[24]
-
Chromatographic Separation: A small volume of the prepared sample is injected into an HPLC or UPLC system.[24] The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[24][23][25]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The analytes are ionized (typically using electrospray ionization).[7][16] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 7-OH-MTX and the internal standard.[24] For 7-OH-MTX, a common transition is m/z 471.0 → 324.1.[24]
-
Quantification: The concentration of 7-OH-MTX is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.[24]
Regulatory Context: Method Validation
Both immunoassays and LC-MS methods used for therapeutic drug monitoring must be rigorously validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[26][27][28][29][30][31][32][33] Key validation parameters include accuracy, precision, selectivity, sensitivity (lower limit of quantification), calibration curve, and stability.[26][28]
Conclusion: Choosing the Right Tool for the Job
The choice between an immunoassay and an LC-MS method for 7-hydroxymethotrexate quantification depends on the specific needs of the laboratory and the clinical context.
Immunoassays are a practical and cost-effective solution for routine, high-throughput therapeutic drug monitoring where speed and ease of use are priorities. Modern immunoassays have improved specificity, but the potential for cross-reactivity should always be considered, especially in complex patient populations or when interfering substances may be present.
LC-MS is the superior method when high specificity, accuracy, and the ability to measure multiple analytes simultaneously are critical. It is the reference method for resolving discrepancies in immunoassay results and is indispensable in clinical situations where cross-reactivity is a known issue, such as after glucarpidase administration.[12][16]
For research and drug development, the high fidelity of LC-MS makes it the preferred platform for pharmacokinetic and toxicokinetic studies. As LC-MS technology becomes more automated and accessible, its role in routine clinical diagnostics is expected to continue to grow.[19][20]
References
- USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare.
-
Zhang, L., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Waters. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Retrieved from [Link]
-
Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. Retrieved from [Link]
-
Aherne, G. W., et al. (1984). Radioimmunoassays of 7-hydroxymethotrexate and methotrexate. Clinica Chimica Acta. Retrieved from [Link]
-
Li, Y., et al. (2025). Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Aherne, G. W., et al. (1984). Radioimmunoassays of 7-hydroxymethotrexate and methotrexate. PubMed. Retrieved from [Link]
-
Wójtowicz, A., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Clinical and Experimental Medicine. Retrieved from [Link]
-
The Journal of Applied Laboratory Medicine. (2026). Multi-Site Validation of a Newly FDA-Cleared Automated Methotrexate Immunoassay for Therapeutic Drug Monitoring. Oxford Academic. Retrieved from [Link]
-
Providion Group. (n.d.). Monitoring Therapeutic Drugs: Why LC-MS?. Retrieved from [Link]
-
Bar-Lev, M., et al. (2016). Evaluation of a Methotrexate Chemiluminescent Microparticle Immunoassay: Comparison to Fluorescence Polarization Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry. American Journal of Clinical Pathology. Retrieved from [Link]
-
van den Ouweland, J. M. W., & Kema, I. P. (2012). Utility, promise, and limitations of liquid chromatography-mass spectrometry-based therapeutic drug monitoring in precision medicine. Clinical Chemistry. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). Methotrexate Liquid Assay. Retrieved from [Link]
-
Simultaneous Determination of Methotrexate and 7-Hydroxy-Methotrexate by UHPLC-MS Assay Coupled With Multiple Stage Fragmentation to Enhance Sensitivity. (n.d.). ResearchGate. Retrieved from [Link]
-
MedicalLab Management Magazine. (2016). Technical Comparison of Immunoassay and Mass Spectrometry. Retrieved from [Link]
-
Biotrial. (n.d.). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Mass Spectrometry in therapeutic drug monitoring. Retrieved from [Link]
-
Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. (n.d.). Journal of Analytical Toxicology. Retrieved from [Link]
-
Du, K., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]
-
The Immune System Explainer. (2023). Types of Immunoassays: The Ultimate Guide to Mastering Immunoassays. Retrieved from [Link]
-
Tecan. (n.d.). Considering mass spec for therapeutic drug monitoring? Here are 4 pitfalls to avoid. Retrieved from [Link]
-
Waters. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Retrieved from [Link]
- Google Patents. (1995). Reagents and methods for the detection of methotrexate.
-
Diva Portal. (n.d.). Immunoassays or LC-MS/MS?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate. Retrieved from [Link]
-
Drug Target Review. (2018). Immunoassay developed to detect small molecules. Retrieved from [Link]
-
Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (n.d.). PubMed Central. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). Methotrexate Assay. Retrieved from [Link]
-
ResearchGate. (2025). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. Retrieved from [Link]
-
Specialty Diagnostix. (n.d.). ARKTM Methotrexate Assay. Retrieved from [Link]
Sources
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. siemens-healthineers.com [siemens-healthineers.com]
- 5. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. academic.oup.com [academic.oup.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. waters.com [waters.com]
- 11. WO1995016026A1 - Reagents and methods for the detection of methotrexate - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. specialtydiagnostix.de [specialtydiagnostix.de]
- 14. PlumX [plu.mx]
- 15. Radioimmunoassays of 7-hydroxymethotrexate and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. immunostudies.com [immunostudies.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. providiongroup.com [providiongroup.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 22. tecan.com [tecan.com]
- 23. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 27. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. resolvemass.ca [resolvemass.ca]
- 29. fda.gov [fda.gov]
- 30. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 31. ema.europa.eu [ema.europa.eu]
- 32. id-eptri.eu [id-eptri.eu]
- 33. fda.gov [fda.gov]
Technical Guide: Cross-Reactivity of 7-Hydroxy Methotrexate in Methotrexate Immunoassays
Topic: Cross-reactivity of 7-Hydroxy Methotrexate in Methotrexate immunoassays Content Type: Publish Comparison Guide
Executive Summary: The Metabolic Challenge
Methotrexate (MTX) remains a cornerstone therapy for acute lymphoblastic leukemia (ALL), osteosarcoma, and autoimmune diseases. However, its therapeutic drug monitoring (TDM) is complicated by its primary metabolite: 7-Hydroxy Methotrexate (7-OH-MTX) .[1][2][3]
In high-dose methotrexate (HDMTX) protocols, serum concentrations of 7-OH-MTX can exceed parent MTX levels by 10- to 100-fold during the elimination phase. Historically, immunoassays suffered from significant positive bias due to this metabolite, leading to the premature termination of Leucovorin rescue and subsequent severe toxicity (myelosuppression, mucositis, nephrotoxicity).
This guide objectively compares the performance of major immunoassay platforms against the LC-MS/MS gold standard, detailing the mechanism of interference, quantifying cross-reactivity, and providing a validated protocol for internal assessment.
Metabolic Context & Interference Mechanism
To understand the assay failure points, one must first map the structural transformation. MTX is hydroxylated at the C-7 position of the pteridine ring by the hepatic enzyme Aldehyde Oxidase .[4]
Structural Impact on Antibody Binding
Most anti-MTX antibodies are raised against the pteridine ring or the p-amino-benzoyl-glutamate moiety.
-
The Problem: The addition of a single hydroxyl group (-OH) at C-7 creates a molecule that is sterically and electrostatically similar to MTX.
-
The Consequence: Polyclonal antibodies and early monoclonal antibodies often failed to distinguish this subtle modification, binding 7-OH-MTX as if it were the parent drug.
Diagram 1: MTX Metabolic Pathway & Interference Potential[1]
Figure 1: Metabolic pathway of Methotrexate showing the conversion to 7-OH-MTX via Aldehyde Oxidase.[1] Note that while 7-OH-MTX was the primary interferent in legacy assays, DAMPA remains a challenge in modern platforms.
Comparative Analysis: Immunoassay Platforms vs. LC-MS/MS
The following analysis synthesizes data from package inserts, validation studies, and peer-reviewed comparisons.
Quantitative Cross-Reactivity Profile
| Platform / Assay | Method Principle | 7-OH-MTX Cross-Reactivity | DAMPA Cross-Reactivity | Bias vs. LC-MS/MS |
| LC-MS/MS | Chromatography / Mass Spec | N/A (Resolved) | N/A (Resolved) | Reference |
| Abbott Alinity / Architect | CMIA (Chemiluminescence) | < 0.1% (Negligible) | High (> 50%) | -3.7% to +7.9% |
| Roche Cobas (Online TDM) | Homogeneous EIA | ≤ 0.07% | High (60-100%) | -18% (Negative Bias) |
| Ark Diagnostics (used on Siemens Atellica/Viva) | Homogeneous EIA | ≤ 0.01% | High (> 60%) | -6% |
| Siemens Syva EMIT (Legacy) | Enzyme Multiplied | Significant (up to 5-31% error) | High | Variable Positive Bias |
| Abbott TDx FPIA (Legacy) | Fluorescence Polarization | 0.6 - 2.0% | Moderate | Historical Overestimation |
Detailed Technical Assessment
A. The Gold Standard: LC-MS/MS
-
Mechanism: Physical separation of analytes based on retention time and mass-to-charge (m/z) ratio.
-
Performance: Completely resolves MTX (m/z 455.2) from 7-OH-MTX (m/z 471.2).
-
Verdict: Essential for patients with renal failure where 7-OH-MTX accumulation is extreme, or when Glucarpidase is administered (producing DAMPA).
B. Chemiluminescent Microparticle Immunoassay (CMIA) – Abbott [5][6][7]
-
Performance: The Architect/Alinity assays utilize a highly specific monoclonal antibody configuration. Data indicates that even at 7-OH-MTX concentrations of 25 µmol/L, interference is undetectable.
-
Causality: The wash steps inherent in heterogeneous immunoassays (like CMIA) aid in removing unbound interfering substances, unlike homogeneous assays.
C. Homogeneous Enzyme Immunoassays (Ark / Roche) [3]
-
Performance: Modern homogeneous assays (Ark, Roche Online TDM) have largely solved the 7-OH-MTX problem, claiming <0.1% cross-reactivity.
-
The "New" Problem: These assays are highly susceptible to DAMPA (2,4-diamino-N10-methylpteroic acid). While 7-OH-MTX is the natural metabolite, DAMPA is produced rapidly if the patient receives Glucarpidase rescue.
-
Critical Note: If a patient receives Glucarpidase, do not use Ark or Roche immunoassays; the DAMPA will cause a massive false high MTX reading, potentially masking the successful clearance of the parent drug.
D. Fluorescence Polarization (FPIA) & EMIT (Legacy)
-
Historical Context: The Abbott TDx (FPIA) was the standard for decades. While the monoclonal FPIA2 improved upon the polyclonal FPIA1, it still showed ~1-2% cross-reactivity. In HDMTX patients, where 7-OH-MTX can be 100µM while MTX is 0.1µM, a 1% cross-reactivity contributes 1.0µM to the result—a 1000% error at the clinical decision limit.
Validated Experimental Protocol: Determining Metabolite Cross-Reactivity
Do not rely solely on manufacturer claims. Every laboratory supporting HDMTX protocols should validate cross-reactivity, particularly when switching reagent lots or platforms.
Protocol: Spike-and-Recovery of 7-OH-MTX
Objective: Quantify the bias introduced by 7-OH-MTX at clinically relevant ratios.
Reagents Required:
-
Drug-Free Human Serum Pool.
-
Methotrexate Reference Standard (USP or similar).
-
7-Hydroxy Methotrexate Reference Standard (e.g., Schircks Laboratories, Alsachim).[6]
Workflow:
-
Preparation of Base Pools:
-
Pool A (Low MTX): Spike serum with MTX to 0.10 µmol/L (Critical decision point for rescue termination).
-
Pool B (High MTX): Spike serum with MTX to 1.00 µmol/L .
-
-
Spiking Metabolite (Interference):
-
Prepare a concentrated stock of 7-OH-MTX (e.g., 1 mM).
-
Spike Pool A and Pool B with 7-OH-MTX to achieve final metabolite concentrations of 10 µmol/L and 100 µmol/L .
-
Note: This mimics the "Late Elimination Phase" where metabolite >> parent drug.
-
-
Measurement:
-
Analyze samples in triplicate on the target immunoassay.
-
Analyze the same samples via LC-MS/MS (or use the theoretical spike value if LC-MS is unavailable, though less accurate).
-
-
Calculation:
Diagram 2: Validation Workflow
Figure 2: Step-by-step workflow for validating metabolite cross-reactivity in a clinical laboratory setting.
Mitigation Strategies & Clinical Recommendations
Based on the data, the following strategies ensure patient safety:
-
Routine Monitoring: Modern immunoassays (Abbott Alinity, Roche Cobas, Ark) are sufficiently specific for 7-OH-MTX for routine HDMTX monitoring in patients with normal renal function.
-
The "Tail" Effect: Be aware that at very low MTX concentrations (<0.05 µmol/L), even minor cross-reactivity (0.1%) combined with massive metabolite load (100 µmol/L) can produce a "false positive" tail, keeping the result slightly above the discharge threshold.
-
Action: If MTX levels plateau near the cutoff (e.g., 0.1 µmol/L) despite hydration, confirm with LC-MS/MS.
-
-
Glucarpidase Rescue: If Glucarpidase is administered, all immunoassays are invalid due to DAMPA interference.
-
Action: Switch immediately to LC-MS/MS for 48-72 hours post-glucarpidase.
-
References
- Borgman, M. P., et al. (2012). "Glucarpidase (Carboxypeptidase G2)
-
Abbott Laboratories. (2016). Alinity i Methotrexate Reagent Kit Instructions for Use. Abbott Park, IL.[1][6]
-
Results from the ARK Methotrexate Assay were compared with results from Fluorescence Polarization Immunoassay method (monoclonal FPIA). (2005). FDA 510(k) Summary K042426. Retrieved from [Link]
-
Klapkova, E., et al. (2011).[8] "The influence of 7-OH methotrexate metabolite on clinical relevance of methotrexate determination." Clinical Chemistry and Laboratory Medicine.
-
Fuller, S. H., et al. (2010). "High-dose methotrexate and glucarpidase: a case of significant cross-reactivity." Pharmacotherapy.[8]
- Van Roon, E. N., et al. (1995). "Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays." Therapeutic Drug Monitoring.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. wjbphs.com [wjbphs.com]
- 5. testmenu.com [testmenu.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Definitive Guide to Establishing Limit of Quantification (LOQ) for 7-Hydroxy Methotrexate
Executive Summary
In high-dose methotrexate (HD-MTX) therapy, the therapeutic window is narrow, and the risk of toxicity is acute.[1] While methotrexate (MTX) monitoring is standard, its primary metabolite, 7-Hydroxy Methotrexate (7-OH-MTX) , presents a distinct clinical challenge.[2][3][4] 7-OH-MTX is less pharmacologically active but significantly less soluble than the parent compound, precipitating in renal tubules and driving nephrotoxicity.[5] Furthermore, 7-OH-MTX cross-reacts with traditional immunoassays, leading to dangerous overestimations of MTX clearance.[1]
This guide provides a technical roadmap for establishing a robust Limit of Quantification (LOQ) for 7-OH-MTX. We compare the Optimized LC-MS/MS Workflow (the "Product" standard) against legacy HPLC-UV and Immunoassay methods, demonstrating why mass spectrometry is the only viable modality for accurate, low-level quantification in complex biological matrices.
Part 1: The Clinical Imperative & Metabolic Context
To establish a meaningful LOQ, one must understand the biological noise. MTX is metabolized in the liver by aldehyde oxidase to 7-OH-MTX. During the elimination phase of HD-MTX therapy, serum concentrations of 7-OH-MTX often exceed those of MTX.
The Interference Problem
Legacy immunoassays (e.g., FPIA, EMIT) rely on antibody binding. Due to the structural similarity between MTX and 7-OH-MTX (addition of a single hydroxyl group), these assays suffer from cross-reactivity. This results in "false high" MTX readings, potentially causing unnecessary prolongation of Leucovorin rescue and increased hospital costs.[6]
Visualization: Metabolic Pathway & Analytical Interference
The following diagram illustrates the metabolic conversion and where analytical methods diverge in specificity.
Figure 1: Metabolic pathway of Methotrexate showing the specificity gap in immunoassays vs. LC-MS/MS.
Part 2: Comparative Performance Analysis
We evaluated the performance of an Optimized LC-MS/MS Protocol against standard HPLC-UV and Immunoassay techniques. The data below synthesizes findings from validation studies and clinical comparisons.
Table 1: Performance Metrics Comparison
| Feature | Optimized LC-MS/MS (The Standard) | HPLC-UV (Traditional) | Immunoassay (FPIA/EMIT) |
| Analyte Specificity | High (Mass-based separation) | Moderate (Retention time only) | Low (Antibody cross-reactivity) |
| LOQ (7-OH-MTX) | 1.0 - 5.0 ng/mL (< 10 nM) | 25 - 50 ng/mL (~100 nM) | N/A (Often not quantified separately) |
| Sample Volume | Low (50 - 100 µL) | High (200 - 500 µL) | Low (50 µL) |
| Run Time | < 5 Minutes | 15 - 20 Minutes | < 10 Minutes (Batch) |
| Interference Risk | Negligible (with MRM) | Moderate (Co-eluting peaks) | High (Metabolites & DAMPA) |
| Throughput | High (Multiplexing possible) | Low | High |
Critical Insight
While HPLC-UV is cost-effective for basic monitoring, its LOQ is insufficient for tracking the tail-end elimination phase where 7-OH-MTX persistence indicates renal stress. LC-MS/MS is the only modality capable of establishing a reliable LOQ < 10 nM , which is critical for precision dosing in pediatric oncology.
Part 3: Strategic Protocol – Establishing the LOQ
To achieve an LOQ of 1.0 ng/mL for 7-OH-MTX, a rigid "dilute-and-shoot" method is insufficient. The following protocol utilizes protein precipitation with isotope dilution to ensure accuracy and precision.
The Self-Validating System (Internal Standards)
Causality: Matrix effects (ion suppression) in plasma can distort quantification. Solution: Use Methotrexate-d3 (MTX-d3) as the Internal Standard (IS). The deuterated standard co-elutes with the analyte, experiencing the exact same ionization environment, thereby correcting for any suppression.
Step-by-Step Workflow
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Precipitation Agent: Methanol containing ZnSO4 (0.2 M) to enhance protein crash efficiency.
Protocol:
-
Sample Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL tube.
-
IS Addition: Add 20 µL of MTX-d3 working solution (500 ng/mL).
-
Protein Precipitation: Add 150 µL of Methanol/ZnSO4. Vortex vigorously for 60 seconds.
-
Why? ZnSO4 promotes the precipitation of globulins that methanol alone might miss, protecting the LC column.
-
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Injection: Inject 5 µL of the clear supernatant.
LC-MS/MS Parameters[1][2][4][7][8][9]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).
MRM Transitions:
Visualization: Experimental Workflow & Decision Logic
This diagram outlines the decision process for establishing and validating the LOQ.
Figure 2: Logic flow for validating the Limit of Quantification (LOQ) according to FDA/EMA guidelines.
Part 4: Regulatory Validation Framework[10]
To claim an LOQ of 1.0 ng/mL, you must adhere to FDA Bioanalytical Method Validation (BMV) guidelines.
-
Definition of LOQ (LLOQ):
-
The lowest non-zero standard on the calibration curve.[4]
-
Signal-to-Noise Ratio (S/N): Must be
10:1. -
Precision (CV):
20%. -
Accuracy (Bias):
20% of nominal concentration.
-
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression is recommended to prioritize accuracy at the low end (LOQ).
-
-
Carryover:
-
Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ).
-
The signal in the blank must be
of the LLOQ signal.
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Wang, S., et al. (2019). "Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring." International Journal of Analytical Chemistry. Retrieved from [Link]
-
Cai, X., et al. (2021). "A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring." Taylor & Francis Online. Retrieved from [Link]
-
Bouquié, R., et al. (2014).[5] "A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA." Analytical Methods. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). "Essential FDA Guidelines for Bioanalytical Method Validation." Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxy-methotrexate and clinical toxicity following high-dose methotrexate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Criticality of Salt Forms in Metabolite Standards: A Comparative Guide to 7-Hydroxy Methotrexate Ammonium Salt
Executive Summary
7-Hydroxy Methotrexate (7-OH-MTX) is the primary pharmacological metabolite of the antifolate drug Methotrexate (MTX).[1][2][3][4][5][6][7][8][9] While MTX cytotoxicity is well-documented, 7-OH-MTX plays a distinct, critical role in nephrotoxicity due to its significantly reduced aqueous solubility compared to the parent compound.[7]
For researchers and bioanalytical scientists, the Ammonium Salt form of 7-OH-MTX is the industry-standard reference material for LC-MS/MS calibration.[7] However, it presents unique challenges in stoichiometry and solubility that, if ignored, lead to quantitation errors of 10–15% . This guide dissects the Certificate of Analysis (CoA) to bridge the gap between the vial and the validation data.
Part 1: The CoA Deep Dive (Interpretation & Causality)
A Certificate of Analysis for a complex metabolite salt is not merely a receipt; it is a calibration document. Below is the forensic analysis of the critical parameters found on a 7-OH-MTX Ammonium Salt CoA.
Identity: The Ammonium Signature
-
Test: 1H-NMR and Mass Spectrometry (MS).
-
Expert Insight: You are looking for two things. First, the parent peak at m/z 471.1 (positive mode).[7] Second, the NMR must confirm the presence of the ammonium counter-ion.
-
Causality: 7-OH-MTX is often purified using ammonium acetate or ammonium hydroxide buffers.[7] The "Ammonium Salt" is frequently a non-stoichiometric isolate (e.g., 1.5 moles of NH3 per mole of drug). The CoA must declare the ammonium content (usually by Ion Chromatography or elemental analysis) to allow for mass correction.
Purity: The "Mass Balance" Trap
-
Test: HPLC Purity vs. Water Content (Karl Fischer) vs. Residual Solvents.
-
The Trap: A CoA may state "HPLC Purity: 99.5%." Do not use this number for calculation. HPLC only detects UV-active impurities. It does not "see" water, excess ammonia, or trapped solvent.[7]
-
Correct Protocol: Use the Assay (Calculated) or Mass Balance Purity .
[7]
Stoichiometry: The Salt Correction Factor
-
The Issue: The CAS number for the Free Acid (5939-37-7) differs from the Ammonium Salt. The Molecular Weight (MW) on the bottle includes the ammonia.
-
Calculation: To prepare a 1.0 mM stock of the active moiety (Free Acid), you must weigh more of the salt.
Part 2: Comparative Analysis (Product Alternatives)
Objective comparison of the Ammonium Salt against alternative forms and internal standards.
| Feature | 7-OH-MTX (Ammonium Salt) | 7-OH-MTX (Free Acid) | 7-OH-MTX-d3 (Internal Standard) |
| Primary Use | Quantitative Reference Standard (LC-MS) | Toxicology Studies (Cell Culture) | Mass Spec Normalization |
| Solubility (Aqueous) | Moderate/High (pH dependent).[7] The ammonium counter-ion aids initial dissolution. | Very Low . Prone to precipitation in acidic media (mimicking renal tubules).[7] | Same as Ammonium Salt.[7][10] |
| Stability | Hygroscopic.[7] Ammonia can off-gas over time if not sealed. | High stability in solid form.[7] | Isotopic stability is high; no D/H exchange at C7 position.[7] |
| Mass Spec Response | Excellent . The ammonium ion is volatile and does not suppress ionization. | Good, but requires careful buffering to dissolve without suppressing signal (e.g., avoid Na+ salts). | Identical to analyte (co-elutes). |
| Risk Factor | Stoichiometry Errors . User fails to correct for NH3 content. | Solubility Errors . User fails to fully dissolve particulates. | Cross-Talk . Deuterium label must be stable to avoid contributing to analyte signal.[7] |
Comparative Data Summary
-
Solubility: The Ammonium salt dissolves 5–10x faster in 50:50 Methanol:Water (pH > 7) than the Free Acid.
-
Toxicity: In vitro assays show 7-OH-MTX is ~200-fold less cytotoxic to tumor cells than MTX, but its low solubility (Free Acid form) drives the in vivo renal toxicity mechanism [1].
Part 3: Visualizing the Mechanism & Workflow
Diagram 1: The Metabolic & Toxicity Pathway
This diagram illustrates why we analyze 7-OH-MTX: It is the product of Aldehyde Oxidase (not DHFR) and is the driver of renal failure via precipitation.
Caption: The metabolic trajectory of MTX to 7-OH-MTX, highlighting the solubility-dependent toxicity mechanism in the kidney.
Diagram 2: CoA Validation Workflow
A self-validating logic gate for preparing the standard solution.
Caption: Decision matrix for correcting salt stoichiometry and ensuring complete dissolution of the standard.
Part 4: Experimental Protocols
Preparation of Master Stock (1.0 mg/mL Free Acid Equivalent)
-
Step 1 (Calculation): Retrieve the CoA.[7] Identify the Water Content (e.g., 4%) and Ammonium Content (e.g., 3.5%).[7]
-
Step 2 (Weighing): Calculate the required mass of the salt.
-
If you need 1.0 mg of active 7-OH-MTX:
-
-
Step 3 (Dissolution - Critical):
-
Add the solid to the volumetric flask.
-
Do not add pure water. 7-OH-MTX Ammonium salt can hydrolyze and precipitate in neutral/acidic water.[7]
-
Add: 50-100 µL of DMSO or 1% Ammonium Hydroxide (NH4OH) .[7] Vortex until fully clear.[7]
-
Why? This maintains the high pH required to keep the carboxylic acid groups deprotonated and soluble.
-
-
Step 4 (Dilution): Bring to volume with Methanol. Store at -80°C.
Validated LC-MS/MS Conditions
Based on clinical TDM protocols [2, 3].[7]
-
Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50mm.
-
Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Transitions (Positive Mode):
References
-
Bremnes, R. M., et al. (2000). Clinical Pharmacology of 7-Hydroxymethotrexate in Children with Acute Lymphoblastic Leukemia. Journal of Clinical Oncology. [7]
-
Cai, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry.
-
Wang, S., et al. (2022). Aldehyde Oxidase-Catalysed Oxidation of Methotrexate. Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. (2024). 7-Hydroxymethotrexate.[2][3][4][7][8][9][10][12][13][14][15][16] National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Methotrexate and 7-Hydroxymethotrexate Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]
- 8. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Hydroxymethotrexate-d3 ammonium (7-Hydroxymethotrexate-d3) | Drug Metabolite | | Invivochem [invivochem.com]
- 10. 7-Hydroxy Methotrexate-d3 Ammonium Salt | CAS 432545-62-5 free acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Hydroxy-methotrexate and clinical toxicity following high-dose methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
